molecular formula C10H7BrN2O B1268896 5-Bromo-2-phenoxypyrimidine CAS No. 257280-25-4

5-Bromo-2-phenoxypyrimidine

Cat. No.: B1268896
CAS No.: 257280-25-4
M. Wt: 251.08 g/mol
InChI Key: ZFECRMYYOMVREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenoxypyrimidine is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFECRMYYOMVREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349083
Record name 5-bromo-2-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257280-25-4
Record name 5-bromo-2-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Bromo-2-phenoxypyrimidine, a key intermediate in the development of various biologically active molecules. The intended audience for this document includes researchers, medicinal chemists, and professionals in the field of drug development. This guide details the synthetic route, experimental protocols, and relevant quantitative data.

Introduction

This compound is a versatile chemical building block characterized by two reactive sites on the pyrimidine ring. The bromo group at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, while the phenoxy group at the C2 position is introduced via nucleophilic aromatic substitution. This dual functionality allows for the sequential and regioselective introduction of diverse molecular fragments, making it a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications.

The most common and efficient synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 5-bromo-2-chloropyrimidine, from 2-hydroxypyrimidine. The second stage is the nucleophilic aromatic substitution of the chloro group with phenol.

Overall Synthesis Pathway

The synthesis of this compound is typically accomplished in three steps starting from 2-hydroxypyrimidine.

  • Bromination: 2-hydroxypyrimidine is first brominated at the 5-position to yield 5-bromo-2-hydroxypyrimidine.

  • Chlorination: The hydroxyl group of 5-bromo-2-hydroxypyrimidine is then replaced with a chlorine atom to form 5-bromo-2-chloropyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): Finally, 5-bromo-2-chloropyrimidine is reacted with phenol in the presence of a base to yield the target compound, this compound.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 5-Bromo-2-chloropyrimidine cluster_1 Stage 2: Synthesis of this compound 2-hydroxypyrimidine 2-hydroxypyrimidine 5-bromo-2-hydroxypyrimidine 5-bromo-2-hydroxypyrimidine 2-hydroxypyrimidine->5-bromo-2-hydroxypyrimidine Bromination 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine 5-bromo-2-hydroxypyrimidine->5-bromo-2-chloropyrimidine Chlorination This compound This compound 5-bromo-2-chloropyrimidine->this compound SNAr Phenol Phenol Phenol->this compound

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Bromination2-hydroxypyrimidineHydrobromic acid, Hydrogen peroxide-30-1008-14High
Bromination2-hydroxypyrimidineTribromopyridineToluene80880

Table 2: Synthesis of 5-Bromo-2-chloropyrimidine

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Chlorination5-bromo-2-hydroxypyrimidinePhosphorus oxychloride, TriethylamineToluene80-856->98
Chlorination5-bromo-2-hydroxypyrimidineHydrochloric acid, Cetyltrimethylammonium chlorideDMF40129199.76

Table 3: Synthesis of this compound

StepStarting MaterialReagentsSolventConditionReaction Time (h)Yield (%)
SNAr5-bromo-2-chloropyrimidinePhenol, Potassium carbonateMethyl ethyl ketoneReflux6High (based on analogue)

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-2-chloropyrimidine

This stage involves the bromination of 2-hydroxypyrimidine followed by chlorination.

Experimental_Workflow_Stage1 cluster_bromination Step 1a: Bromination cluster_chlorination Step 1b: Chlorination b_start Mix 2-hydroxypyrimidine with HBr and H2O2 b_react Heat reaction mixture (e.g., 40°C for 12h) b_start->b_react b_workup Cool, filter, and dry b_react->b_workup b_product 5-bromo-2-hydroxypyrimidine b_workup->b_product c_start Combine 5-bromo-2-hydroxypyrimidine with POCl3 and triethylamine in toluene b_product->c_start c_react Heat under nitrogen (e.g., 80-85°C for 6h) c_start->c_react c_workup Concentrate, quench with ice water, adjust pH, extract, and purify c_react->c_workup c_product 5-bromo-2-chloropyrimidine c_workup->c_product

Caption: Experimental workflow for the synthesis of 5-bromo-2-chloropyrimidine.

Step 1a: Bromination of 2-hydroxypyrimidine

  • Materials: 2-hydroxypyrimidine (1 mol), 35% hydrobromic acid (2 mol), 30% hydrogen peroxide (2 mol).

  • Procedure:

    • In a reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35 wt% hydrobromic acid.

    • Add 226.7 g of 30 wt% hydrogen peroxide to the mixture.

    • Heat the reaction vessel to 40°C and maintain the temperature for 12 hours with stirring.

    • After the reaction is complete, cool the mixture and filter the precipitate.

    • Wash the solid with water and dry to obtain 5-bromo-2-hydroxypyrimidine.

Step 1b: Chlorination of 5-bromo-2-hydroxypyrimidine

  • Materials: 5-bromo-2-hydroxypyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), triethylamine (0.4 mol), toluene (200 mL), 20% sodium carbonate solution, ice water, ethyl acetate.

  • Procedure:

    • In a reaction flask under a nitrogen atmosphere, combine 35 g (0.2 mol) of 5-bromo-2-hydroxypyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene.[1]

    • At 35°C, add 40.5 g of triethylamine.

    • Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction by HPLC until the starting material is consumed (less than 2%).[1]

    • Cool the reaction mixture and concentrate under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.

    • Carefully pour the concentrated reaction mixture into ice water.

    • Adjust the pH of the aqueous solution to 8-9 with a 20% sodium carbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

Stage 2: Synthesis of this compound

This stage involves the nucleophilic aromatic substitution of the chloro group on 5-bromo-2-chloropyrimidine with phenol.

Experimental_Workflow_Stage2 s2_start Combine 5-bromo-2-chloropyrimidine, phenol, and K2CO3 in MEK s2_react Heat under reflux with stirring for 6h s2_start->s2_react s2_workup Evaporate solvent, add water, and filter the precipitate s2_react->s2_workup s2_purify Wash with NaOH solution, water, and recrystallize s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Step 2: Nucleophilic Aromatic Substitution

  • Materials: 5-bromo-2-chloropyrimidine (e.g., 3.0 g), phenol, anhydrous potassium carbonate, methyl ethyl ketone (dried), 5% sodium hydroxide aqueous solution, methanol, water.

  • Procedure (adapted from a similar synthesis[2]):

    • In a round-bottom flask, combine 5-bromo-2-chloropyrimidine (3.0 g), phenol (equivalent to p-methoxyphenol in the reference, 2.5 g), and anhydrous potassium carbonate (2.5 g) in dried methyl ethyl ketone (50 mL).[2]

    • Heat the mixture under reflux with stirring for 6 hours.[2]

    • After the reaction is complete, evaporate the solvent under reduced pressure.

    • Treat the residue with water, and collect the precipitated product by filtration.

    • To remove any unreacted phenol, treat the product with a 5% sodium hydroxide aqueous solution and stir for approximately 30 minutes.

    • Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

Product Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyrimidine and phenyl rings. The pyrimidine protons will appear as a singlet, and the phenyl protons will exhibit characteristic multiplets.

    • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): This technique will be used to determine the molecular weight of the compound and confirm its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-stage process, involving the synthesis of the 5-bromo-2-chloropyrimidine intermediate followed by a nucleophilic aromatic substitution with phenol, is a well-established route. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate for their research and development activities. Adherence to standard laboratory safety procedures is essential when performing these chemical syntheses.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-phenoxypyrimidine and its Analogue, 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

In lieu of the requested data, and to provide a valuable and relevant resource, this guide offers a detailed examination of a closely related analogue: 5-Bromo-2-phenylpyrimidine . It is crucial to note the structural difference: 5-Bromo-2-phenoxypyrimidine contains a phenoxy group (-O-C₆H₅) at the 2-position of the pyrimidine ring, whereas 5-Bromo-2-phenylpyrimidine has a phenyl group (-C₆H₅) directly attached at the same position. This variation in the linkage (an ether bond versus a direct carbon-carbon bond) will influence the molecule's conformational flexibility, electronic properties, and overall physicochemical characteristics.

The following sections provide a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis, and relevant workflow visualizations for 5-Bromo-2-phenylpyrimidine, which can serve as a valuable point of reference.

Physicochemical Properties of 5-Bromo-2-phenylpyrimidine

The known physicochemical properties of 5-Bromo-2-phenylpyrimidine (CAS Number: 38696-20-7) are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.09 g/mol [1]
Melting Point 83-84 °C[1]
Boiling Point 232 °C at 760 mmHg[1]
Density 1.494 g/cm³[1]
XLogP3 2.9[1]
Polar Surface Area (PSA) 25.8 Ų[1]
Flash Point 94.194 °C[1]

Experimental Protocols

The synthesis of 5-Bromo-2-phenylpyrimidine is often achieved through palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds.

Suzuki Coupling for the Synthesis of 5-Bromo-2-phenylpyrimidine

A common and effective method for the synthesis of 5-Bromo-2-phenylpyrimidine is the Suzuki coupling reaction. This protocol outlines a typical procedure.

Materials and Reagents:

  • 5-bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2M Sodium carbonate solution

  • Toluene

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, combine 5-bromo-2-iodopyrimidine (1.0 equivalent), phenylboronic acid (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalent).

  • Add toluene as the solvent, followed by a 2M aqueous solution of sodium carbonate (2.0 equivalents).

  • The reaction mixture is degassed and then stirred under a nitrogen atmosphere at 115°C for 16 hours.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then partitioned between chloroform and brine.[1]

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[1]

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 5-Bromo-2-phenylpyrimidine.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the synthesis and characterization of pyrimidine derivatives.

Synthesis_Workflow Synthesis Workflow for 5-Bromo-2-phenylpyrimidine reagents Reactants: 5-bromo-2-iodopyrimidine Phenylboronic acid reaction Suzuki Coupling Reaction (115°C, 16h, N₂ atm) reagents->reaction catalyst Catalyst & Base: Pd(PPh₃)₄ 2M Na₂CO₃ catalyst->reaction solvent Solvent: Toluene solvent->reaction workup Aqueous Workup (Chloroform/Brine Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 5-Bromo-2-phenylpyrimidine purification->product

Caption: A flowchart of the Suzuki coupling reaction for the synthesis of 5-Bromo-2-phenylpyrimidine.

Analytical_Workflow Analytical Workflow for Compound Characterization sample Purified Compound Sample hplc Purity Assessment (HPLC) sample->hplc nmr Structural Confirmation (¹H NMR, ¹³C NMR) sample->nmr ms Molecular Weight Verification (Mass Spectrometry) sample->ms ftir Functional Group Analysis (FTIR Spectroscopy) sample->ftir data_analysis Data Analysis and Structure Elucidation hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis

Caption: A general workflow for the analytical characterization of synthesized pyrimidine derivatives.

References

An In-depth Technical Guide to the NMR Data Interpretation of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) data for 5-Bromo-2-phenoxypyrimidine. Due to the absence of a publicly available, complete experimental NMR dataset for this specific molecule, this guide presents a comprehensive, predicted dataset based on established substituent effects on the pyrimidine and benzene rings. The methodologies and interpretations provided herein offer a robust framework for the analysis of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the analysis of NMR data for related compounds, including 5-bromopyrimidine and 2-phenoxypyrimidine, and take into account the electronic effects of the bromine and phenoxy substituents. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Actual experimental values may vary depending on the solvent and concentration.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-4/H-6Singlet (s)8.8 - 9.0N/A
H-2'/H-6'Doublet (d)7.1 - 7.37-9
H-3'/H-5'Triplet (t)7.4 - 7.67-9
H-4'Triplet (t)7.2 - 7.47-9

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2162 - 165
C-4/C-6159 - 161
C-5108 - 112
C-1'152 - 155
C-2'/C-6'120 - 123
C-3'/C-5'129 - 131
C-4'125 - 128

Experimental Protocols for NMR Data Acquisition

The following is a generalized protocol for the acquisition of high-quality NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[1] The choice of solvent can influence chemical shifts.[1][2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve optimal homogeneity and minimize signal broadening.

3. Data Acquisition

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Visualization of Structure and Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a logical workflow for NMR data interpretation.

G cluster_pyrimidine Pyrimidine Ring cluster_phenyl Phenoxy Group C2 C2 N3 N3 C2->N3 O O C2->O N1 N1 N1->C2 C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->N1 C1_prime C1' O->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Chemical structure of this compound with atom numbering.

G A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B Load Sample D Data Processing (FT, Phasing, Baseline Correction) B->D F Chemical Shift and Coupling Constant Analysis B->F C 2D NMR Acquisition (COSY, HSQC, HMBC) C->D G Structure Elucidation C->G E Peak Picking and Integration D->E E->F F->G Correlate Data H Final Structure Confirmation G->H

Caption: Workflow for NMR data interpretation.

References

Crystal Structure Analysis of 5-Bromo-2-phenoxypyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-phenoxypyrimidine is a significant heterocyclic compound utilized as a key intermediate in the synthesis of various biologically active molecules. Its structural framework is of considerable interest to medicinal chemists for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive analysis of its crystal structure. However, a thorough search of publicly available scientific literature and crystallographic databases reveals that a detailed single-crystal X-ray diffraction analysis for this compound has not been reported.

Despite the absence of specific crystallographic data for the title compound, this guide will present a general methodology for the crystal structure analysis of related pyrimidine derivatives. This will include a standardized experimental protocol for X-ray crystallography and an overview of how intermolecular interactions are typically analyzed. This information is based on published studies of structurally similar compounds and is intended to serve as a practical framework for researchers undertaking the crystallographic analysis of this compound or its analogues.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromo substituent at the 5-position and a phenoxy group at the 2-position of the pyrimidine ring creates a molecule with multiple sites for further chemical modification, making this compound a versatile building block in drug discovery.

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and crystal packing. This knowledge is invaluable for drug development, aiding in polymorph screening, formulation, and understanding structure-activity relationships.

While the crystal structure of this compound is not currently available, the following sections outline the standard procedures that would be employed for its determination and analysis.

General Experimental Protocol for Crystal Structure Analysis

The determination of a novel crystal structure, such as that of this compound, would follow a well-established experimental workflow.

Synthesis and Crystallization

The first step involves the synthesis of the target compound. A plausible synthetic route for this compound involves the nucleophilic substitution of a halogen at the 2-position of a 5-bromopyrimidine derivative with phenol.

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The workflow for a typical crystal structure analysis is depicted in the following diagram:

experimental_workflow General Workflow for Crystal Structure Analysis A Synthesis and Purification B Crystal Growth A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structural Analysis and Validation F->G

A generalized workflow for single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions

Once a crystal structure is determined, the analysis of intermolecular interactions is performed to understand the crystal packing. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, govern the supramolecular assembly of the molecules in the solid state.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method maps various properties onto a surface defined by the region where the electron density of a molecule is greater than that of all other molecules in the crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots provide quantitative information about the types and relative contributions of different intermolecular contacts.

The logical relationship for analyzing intermolecular interactions is as follows:

intermolecular_analysis Analysis of Intermolecular Interactions A Refined Crystal Structure B Identification of Intermolecular Contacts A->B C Hirshfeld Surface Analysis A->C E Understanding Crystal Packing B->E D Quantification of Interactions C->D D->E

A diagram illustrating the process of analyzing intermolecular interactions.

Anticipated Structural Features of this compound

Based on the analysis of related pyrimidine derivatives, several structural features can be anticipated for this compound:

  • Molecular Geometry: The pyrimidine ring is expected to be essentially planar. The phenoxy group will likely be twisted out of the plane of the pyrimidine ring.

  • Intermolecular Interactions: The crystal packing would likely be influenced by a combination of C-H···N and C-H···O hydrogen bonds, as well as possible Br···N or Br···O halogen bonds and π-π stacking interactions between the aromatic rings.

Conclusion

While a definitive crystal structure analysis of this compound is not yet available in the public domain, this guide provides a comprehensive overview of the methodologies that would be employed for its determination and analysis. The synthesis, crystallization, and X-ray diffraction techniques described herein represent the standard approach for elucidating the solid-state structure of such organic compounds. A detailed crystallographic study would provide invaluable insights into the molecular conformation and intermolecular interactions of this compound, which would be of significant benefit to researchers in the fields of medicinal chemistry and materials science. It is anticipated that future research will lead to the successful crystallization and structural determination of this important synthetic intermediate.

A Technical Guide to the Theoretical Reactivity of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-phenoxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyrimidine core functionalized with a bromine atom at the C5 position and a phenoxy group at the C2 position, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the theoretical reactivity of this compound, focusing on its electronic properties and its utility in key synthetic transformations. We present detailed discussions and generalized protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings—as well as principles of nucleophilic aromatic substitution. This document aims to serve as a foundational resource for professionals engaged in the design and execution of synthetic routes involving this valuable chemical intermediate.

Introduction and Core Concepts

The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules and approved pharmaceutical agents. The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug discovery. This compound emerges as a key building block, offering distinct sites for chemical modification.

The reactivity of this molecule is primarily governed by two features:

  • The Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms electrophilic. This facilitates nucleophilic attack and activates attached leaving groups.

  • The C5-Bromo Substituent: The carbon-bromine bond at the C5 position is the principal site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While the C5 position is the least electron-deficient on the pyrimidine ring, the C-Br bond's reactivity in oxidative addition is the dominant factor in these transformations.

Proposed Synthesis of the Core Structure

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyrimidine precursor, such as 5-bromo-2-chloropyrimidine, with phenol. The C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the influence of both adjacent nitrogen atoms.

cluster_0 Proposed Synthesis of this compound Reactant1 5-Bromo-2-chloropyrimidine Product This compound Reactant1->Product Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Dioxane) Heat Reactant2 Phenol Reactant2->Product

Caption: Proposed synthetic route via Nucleophilic Aromatic Substitution.

General Experimental Protocol: Synthesis via SNAr

This protocol is a generalized procedure based on standard SNAr reactions on similar substrates.

  • Preparation: To a dry reaction vessel, add 5-bromo-2-chloropyrimidine (1.0 equiv.), phenol (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or sodium hydride (1.2 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F. This allows for selective functionalization at the C5 position.

cluster_0 Experimental Workflow for Cross-Coupling A 1. Preparation Add this compound, Coupling Partner, Base, and Ligand to a dry reaction vessel. B 2. Catalyst Addition Add Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) A->B C 3. Inert Atmosphere Evacuate and backfill the vessel with an inert gas (Ar or N₂). B->C D 4. Solvent & Reaction Add degassed solvent. Heat and stir for the required duration. C->D E 5. Monitoring Monitor reaction progress by TLC or LC-MS. D->E F 6. Workup & Purification Quench reaction, perform extraction, and purify the product via chromatography. E->F

Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound. This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation (R-B(OR)₂) Product_Complex Ar-R Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following data is based on reactions with structurally similar 5-bromo-heterocycles and should be considered a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100~90-98
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF85~80-92
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction has wide applicability in pharmaceutical synthesis due to the prevalence of the arylamine motif in drug molecules.

cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ OA_Complex->Amine_Complex + HNR₂ Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Complex->Amido_Complex - HBr (Base) Product_Complex Ar-NR₂ Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 cluster_0 Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation (R-SnR'₃) Product_Complex Ar-R Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 cluster_main Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂(C≡CR) OA_Complex->Transmetalation_Complex Transmetalation Product_Complex Ar-C≡CR Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide + H-C≡CR - HX (Base) Cu_Acetylide->CuX cluster_0 General SₙAr Mechanism Start Aryl Halide (Ar-X) Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ Start->Intermediate + Nucleophile (Nu⁻) (Addition) Product Substituted Product (Ar-Nu) Intermediate->Product - Leaving Group (X⁻) (Elimination)

Spectroscopic Characterization of 5-Bromo-2-phenoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-phenoxypyrimidine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of structurally similar compounds. This approach allows for a robust estimation of the expected spectral characteristics, providing a valuable resource for researchers working with this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 5-bromopyrimidine, 2-chloropyrimidine, and various phenoxy derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Singlet2HH-4, H-6 (Pyrimidine ring)
~7.4 - 7.5Multiplet2Hortho-H (Phenyl ring)
~7.2 - 7.3Multiplet2Hmeta-H (Phenyl ring)
~7.1 - 7.2Multiplet1Hpara-H (Phenyl ring)

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165C-2 (Pyrimidine ring)
~159C-4, C-6 (Pyrimidine ring)
~155ipso-C (Phenyl ring)
~130ortho-C (Phenyl ring)
~126para-C (Phenyl ring)
~121meta-C (Phenyl ring)
~115C-5 (Pyrimidine ring)

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (Aromatic)
~1600 - 1550StrongC=N and C=C stretching (Pyrimidine ring)
~1500 - 1400StrongC=C stretching (Phenyl ring)
~1250 - 1200StrongC-O-C asymmetric stretching
~1050 - 1000MediumC-O-C symmetric stretching
~850 - 800StrongC-H out-of-plane bending (Pyrimidine ring)
~700 - 650StrongC-Br stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+•, [M+2]+•Molecular ion peaks, characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio)
[M-Br]+Fragment corresponding to the loss of a bromine atom
[M-OPh]+Fragment corresponding to the loss of the phenoxy group
[C₆H₅O]+Phenoxy cation radical
[C₄H₂BrN₂]+5-Bromopyrimidine cation radical
Table 5: Predicted UV-Vis Spectroscopy Data
λmax (nm)Molar Absorptivity (ε)Transition
~270 - 280Moderateπ → π
~230 - 240Highπ → π

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs a background subtraction.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy (typically 70 eV for EI).

  • Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺•).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

    • Propose structures for the major fragment ions.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

  • Spectrum Acquisition:

    • Record a baseline spectrum of the solvent in a cuvette.

    • Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

Synthesis Pathway

The following diagram illustrates a plausible synthetic route for this compound.

G Synthesis of this compound cluster_0 Reaction A 2,5-Dichloropyrimidine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Phenol B->C

Caption: A potential synthetic pathway for this compound.

Spectroscopic Characterization Workflow

This diagram outlines the logical workflow for the comprehensive spectroscopic characterization of the title compound.

G Spectroscopic Characterization Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV UV-Vis Spectroscopy Start->UV Structure Structural Elucidation and Data Analysis NMR->Structure IR->Structure MS->Structure UV->Structure Report Final Characterization Report Structure->Report

Caption: Workflow for the spectroscopic characterization of a compound.

An In-depth Technical Guide on the Chemical Stability of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of proposed chemical stability studies for 5-Bromo-2-phenoxypyrimidine. The experimental data and degradation pathways presented herein are hypothetical and illustrative, based on established principles of pharmaceutical stability testing. No direct experimental stability studies for this specific molecule were found in the public domain. This guide is intended for research, scientific, and drug development professionals to inform the design of stability-indicating assays.

Abstract

This technical guide outlines a systematic approach to evaluating the chemical stability of this compound, a key intermediate in pharmaceutical synthesis.[1] The document details proposed experimental protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, in line with the International Conference on Harmonisation (ICH) guidelines.[2][3] It presents a hypothetical analysis of potential degradation products and pathways, supported by illustrative data tables and visualizations. The methodologies described are designed to establish a stability-indicating analytical method, crucial for ensuring the quality, safety, and efficacy of any resulting drug product.[2][3]

Introduction

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules.[1][4][5] Understanding its intrinsic chemical stability is paramount for the development of robust manufacturing processes, stable formulations, and appropriate storage conditions. Forced degradation studies are a critical component of this process, providing insights into the likely degradation pathways and helping to develop and validate stability-indicating analytical methods.[3]

This guide proposes a comprehensive forced degradation study to investigate the susceptibility of this compound to the following stress conditions:

  • Acid Hydrolysis

  • Base Hydrolysis

  • Oxidative Degradation

  • Thermal Degradation

  • Photolytic Degradation

The objective is to achieve a target degradation of 5-20%, which is considered optimal for the validation of chromatographic assays.[2][3][6][7]

Proposed Experimental Protocols

The following protocols are designed for a forced degradation study of this compound. A high-performance liquid chromatography (HPLC) method with UV detection would be the primary analytical technique for quantifying the parent compound and its degradation products.

Materials and Reagents
  • This compound (Purity >99%)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphate Buffer (pH 7.0)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Photostability chamber with controlled light and temperature exposure.

  • Forced-air oven for thermal stress studies.

  • pH meter.

Preparation of Solutions

A stock solution of this compound (1 mg/mL) is prepared in methanol or a suitable solvent mixture. This stock solution is used for all stress conditions.

Forced Degradation Procedures

For each condition, a sample and a control (stored at 5°C in the dark) are prepared.

  • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount and concentration of NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

  • Keep the solution at room temperature (25°C) for 12 hours.

  • If no significant degradation is observed, the temperature can be increased to 40°C.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount and concentration of HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

  • Store the solution at room temperature (25°C) for 24 hours, protected from light.

  • At specified intervals, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Spread a thin layer of solid this compound in a petri dish.

  • Expose the sample to 105°C in a forced-air oven for 48 hours.

  • At the end of the exposure, dissolve a known amount of the solid in the initial solvent and dilute with the mobile phase for HPLC analysis.

  • Expose the stock solution (1 mg/mL) in a quartz cuvette to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC at appropriate time points.

Hypothetical Data Presentation

The results of the forced degradation studies are summarized in the following tables. The percentage degradation is calculated relative to the initial concentration of the unstressed control sample.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParametersTime (hours)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis1 M HCl, 60°C2415.2%2
Base Hydrolysis0.1 M NaOH, 25°C1218.5%1
Oxidation3% H₂O₂, 25°C248.9%3
Thermal (Solid)105°C485.5%1
Photolytic1.2 million lux hrs-12.1%2

Table 2: Chromatographic Data of Major Degradation Products (Hypothetical)

Stress ConditionDegradantRetention Time (min)Relative Retention Time
This compound-10.51.00
Acid HydrolysisDP-A14.20.40
DP-A26.80.65
Base HydrolysisDP-B14.20.40
OxidationDP-O18.10.77
DP-O29.50.90
DP-O311.21.07
Thermal (Solid)DP-T17.50.71
PhotolyticDP-P15.30.50
DP-P28.90.85

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for conducting the forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 25°C) A->C D Oxidation (3% H2O2, 25°C) A->D E Thermal (105°C, Solid) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute (for B, C) B->G C->G H Dilute (for A, D, F) D->H I Dissolve & Dilute (for E) E->I F->H J HPLC Analysis G->J H->J I->J K Quantify Degradation J->K L Identify Degradants J->L M Validate Stability- Indicating Method K->M L->M

Figure 1: Forced Degradation Experimental Workflow.
Predicted Degradation Pathway

Based on the chemical structure of this compound, the primary sites susceptible to degradation are the ether linkage and the C-Br bond. Hydrolysis is likely to cleave the ether bond, while photolysis could potentially lead to dehalogenation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis parent This compound hydrolysis_prod1 5-Bromo-2-hydroxypyrimidine (DP-A1 / DP-B1) parent->hydrolysis_prod1 Ether Cleavage hydrolysis_prod2 Phenol parent->hydrolysis_prod2 Ether Cleavage photo_prod1 2-Phenoxypyrimidine (Debromination) parent->photo_prod1 C-Br Cleavage

Figure 2: Predicted Degradation Pathways.

Discussion of Predicted Pathways

  • Hydrolytic Degradation: The ether linkage in 2-phenoxypyrimidine derivatives is susceptible to cleavage under both acidic and basic conditions, which would likely yield 5-Bromo-2-hydroxypyrimidine and phenol as the primary degradation products.[8] This is represented as DP-A1 and DP-B1 in the hypothetical data, suggesting the same major degradant is formed under both stress conditions.

  • Oxidative Degradation: The pyrimidine and phenyl rings could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. The presence of multiple degradation peaks (DP-O1, DP-O2, DP-O3) in the hypothetical data suggests a more complex degradation profile under oxidative stress.

  • Photolytic Degradation: Aromatic bromine substituents are known to be susceptible to photolytic cleavage.[9] Therefore, a likely photodegradation product is 2-phenoxypyrimidine, resulting from the homolytic cleavage of the C-Br bond.

Conclusion

This technical guide provides a framework for a comprehensive chemical stability study of this compound. Although the presented data is hypothetical, the proposed protocols and predicted degradation pathways offer a solid foundation for researchers, scientists, and drug development professionals. The execution of these studies is essential for developing a validated, stability-indicating analytical method, which is a regulatory requirement and a cornerstone of ensuring drug product quality and stability. Further studies involving structure elucidation of the observed degradation products using techniques like LC-MS and NMR would be necessary to confirm the proposed pathways.

References

Navigating the Solubility of 5-Bromo-2-phenoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the solubility characteristics of 5-Bromo-2-phenoxypyrimidine, providing a framework for its empirical determination in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction

This compound is a substituted pyrimidine derivative with a molecular structure that suggests a complex solubility profile. The presence of the halogenated pyrimidine ring and the phenoxy group imparts a degree of lipophilicity, while the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, potentially allowing for solubility in some polar solvents. A comprehensive understanding of its solubility is crucial for applications in medicinal chemistry, process development, and formulation science, as it governs reaction kinetics, purification strategies, and bioavailability.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a summary of expected solubility trends based on the behavior of analogous pyrimidine derivatives and outlines detailed experimental protocols for its precise determination.

Predicted Solubility Profile

Based on the general solubility characteristics of pyrimidine derivatives, a qualitative solubility profile for this compound in common organic solvents can be anticipated. Pyrimidine itself is soluble in water and many organic solvents, including alcohols and ethers.[1] For substituted pyrimidines, solubility is influenced by the nature of the substituents. Studies on various pyrimidine derivatives have shown that they are often soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents like methanol.[2][3][4][5] The solubility of these derivatives generally increases with temperature.[2][3][5]

Table 1: Predicted Qualitative Solubility of this compound and a Template for Experimental Data

SolventPredicted Qualitative SolubilityExperimental Solubility (mg/mL at 25°C)Experimental Conditions (e.g., Temperature, Method)
Dimethyl Sulfoxide (DMSO)GoodData to be determined
N,N-Dimethylformamide (DMF)GoodData to be determined
MethanolModerateData to be determined
EthanolModerateData to be determined
AcetonitrileModerate to LowData to be determined
Ethyl AcetateModerate to LowData to be determined
DichloromethaneModerate to LowData to be determined
ChloroformModerate to LowData to be determined
TolueneLowData to be determined
HexanesInsolubleData to be determined
WaterInsolubleData to be determined

Note: This table serves as a guideline and a template for recording experimentally determined data. Actual solubility should be confirmed through experimentation.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe the equilibrium shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-Bromo-2- phenoxypyrimidine into vials B Add a known volume of organic solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant and filter through a syringe filter E->F G Prepare dilutions of the filtered supernatant F->G H Analyze by a validated analytical method (e.g., HPLC) G->H I Quantify concentration against a standard curve H->I

References

Initial biological screening of 5-Bromo-2-phenoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of 5-Bromo-2-phenoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents. Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding sites of various enzymes, particularly kinases.[1] Among the vast library of pyrimidine-based compounds, this compound derivatives have emerged as a versatile and promising class. The strategic placement of the bromo group at the C5 position and the phenoxy group at the C2 position provides reactive handles for diverse chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[2][3]

This technical guide provides a comprehensive overview of the initial biological screening cascade for this compound derivatives. It details the experimental protocols for primary assays, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways to facilitate understanding and application in a research and development setting.

General Synthetic and Screening Workflow

The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow. The synthesis often starts from a versatile building block, such as 5-bromo-2-chloropyrimidine, which allows for sequential and regioselective functionalization.[3] Following synthesis and purification, a systematic biological screening process is initiated to identify promising candidates.

G General Synthesis & Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 5-Bromo-2-chloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Start->SNAr Coupling Cross-Coupling (e.g., Suzuki) at C5 SNAr->Coupling Library Derivative Library Coupling->Library Primary Primary Screening (e.g., Cytotoxicity Assay) Library->Primary Hit Hit Identification Primary->Hit Secondary Secondary Screening (e.g., Kinase Inhibition Assay) Hit->Secondary Active Inactive Inactive Hit->Inactive Inactive Lead Lead Compound Secondary->Lead

Caption: High-level workflow from synthesis to lead identification.

Anticancer and Cytotoxicity Screening

A primary application explored for pyrimidine derivatives is in oncology.[4] The initial step involves evaluating their general toxicity against cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the resulting formazan is directly proportional to the number of viable cells.[5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., K562, A549, HCT116)[7]

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[6][8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).[7][8]

  • MTT Addition: Add 10-50 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[5][6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: In Vitro Cytotoxicity

A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.[7] The results for selected potent compounds are summarized below.

CompoundHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)U937 (Leukemia) IC₅₀ (µM)
5c 0.081±0.0030.062±0.0050.007±0.0010.009±0.001
5e 0.076±0.0040.057±0.0030.005±0.0010.007±0.001
6g 0.063±0.0050.048±0.0020.004±0.0010.005±0.001
9e 0.055±0.0030.039±0.0040.003±0.0010.004±0.001
9f 0.048±0.0020.031±0.0010.002±0.0010.003±0.001
10c 0.041±0.0020.026±0.0020.001±0.0010.002±0.001
Dasatinib (Control) 0.025±0.0010.013±0.0010.001±0.0010.001±0.001
Data sourced from Kumar et al. (2016).[7]

Mechanism of Action: Kinase Inhibition

The potent cytotoxic effects of many pyrimidine derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[8][10] Therefore, a secondary screening step often involves assessing the inhibitory activity of compounds against specific kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. Assays like the ADP-Glo™ Kinase Assay are commonly used.[7]

Materials:

  • Purified target kinase (e.g., Bcr-Abl, VEGFR-2)[7][11]

  • Substrate specific to the kinase

  • Cofactors (e.g., ATP, MgCl₂)

  • Assay buffer

  • Test compounds (5-bromo-pyrimidine derivatives)

  • Detection reagents (e.g., ADP-Glo™ reagents)

  • White opaque-walled microassay plates[6]

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Dilute the kinase, substrate, and ATP to their optimal concentrations.

  • Kinase Reaction: Add the kinase, substrate, test compound, and ATP solution to the wells of the microplate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Signal Generation: Stop the kinase reaction and initiate the detection reaction by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This process converts the ADP generated from the kinase reaction into a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal intensity is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Quantitative Data: Bcr-Abl Kinase Inhibition

The same series of 5-bromo-pyrimidine derivatives was evaluated for inhibitory activity against Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (the K562 cell line is Bcr-Abl positive).[7]

CompoundBcr-Abl Kinase IC₅₀ (nM)
5c 5.3±0.4
5e 4.6±0.3
6g 3.8±0.2
9e 2.5±0.1
9f 1.8±0.1
10c 1.2±0.1
Dasatinib (Control) 0.8±0.1
Data sourced from Kumar et al. (2016).[7]
Visualization of a Relevant Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11][12] Pyrimidine derivatives are frequently designed as VEGFR-2 inhibitors.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF PKC->RAF Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrimidine derivative.

Antimicrobial Screening

Beyond cancer, pyrimidine derivatives have demonstrated a wide range of biological activities, including antimicrobial effects.[13] Initial screening often includes evaluating their efficacy against a panel of common bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)[13]

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Test compounds and standard reference drugs (e.g., Ampicillin, Clotrimazole)[13]

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the wells of a 96-well plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a plate reader. The MIC is the lowest concentration at which no growth is observed.

Quantitative Data: Antimicrobial Activity

While specific data for this compound derivatives is limited in the provided context, related pyrimidine and pyrimidopyrimidine derivatives have shown significant antimicrobial activity.[13] The data below serves as a representative example of expected results from such a screening.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3a 15.6231.2531.25
3b 15.6215.6231.25
4a 31.2515.6215.62
4b 15.6231.2531.25
Ampicillin (Control) 31.2515.62-
Clotrimazole (Control) --15.62
Representative data for pyrimidine derivatives sourced from Ghorab et al. (2023).[13]

A potential mode of action for brominated antimicrobial compounds is the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent microbial growth inhibition.[15]

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. The initial biological screening process, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies like kinase inhibition, is crucial for identifying promising lead compounds. The methodologies and data presented in this guide highlight the significant potential of these derivatives, particularly as potent anticancer agents acting through the inhibition of key signaling kinases. Further exploration into their antimicrobial and other biological activities is also warranted, underscoring the versatility of this chemical class in drug development.

References

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds from 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a multitude of pharmacologically active molecules.[1][3][4] Pyrimidine derivatives, specifically, are key components in numerous therapeutic agents, including kinase inhibitors used in oncology.[1] This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-phenoxypyrimidine with various arylboronic acids to generate functionalized biaryl pyrimidines, which are valuable scaffolds for drug discovery programs.[5]

Principle of the Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The C-Br bond is significantly more reactive than the C-O bond of the phenoxy group, ensuring high selectivity.[7][8]

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium(II) center.[2][6]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L_n-Br (Organopalladium Complex) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl_product Ar-Ar' (Biaryl Product) reductive_elimination->biaryl_product reactants This compound (Ar-Br) reactants->oxidative_addition boronic_acid Arylboronic Acid + Base (Ar'-B(OR)3-) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Reaction Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical conditions that can be adapted for the coupling of this compound.[7][9]

ComponentExamplesMolar Eq. / Mol %Purpose & Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂2-5 mol%The active Pd(0) source that drives the catalytic cycle. Pd(PPh₃)₄ is a common choice.[1][7]
Ligand PPh₃, SPhos, XPhos(if needed)Stabilizes the palladium catalyst and modulates its reactivity. Often pre-complexed with the catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equiv.Activates the boronic acid to facilitate transmetalation.[2][10] Carbonates and phosphates are commonly used.
Solvent 1,4-Dioxane, Toluene, DMF, THF(see note)Anhydrous, degassed solvents are crucial.[7] Often used in a biphasic mixture with water (e.g., 4:1 ratio).[11]
Boronic Acid Various Arylboronic Acids1.1 - 1.5 equiv.The source of the aryl group to be coupled. A slight excess ensures complete consumption of the pyrimidine.
Temperature 80 - 110 °CN/AHeating is typically required to drive the reaction to completion.[1][7]
Atmosphere Argon or NitrogenN/AAn inert atmosphere is essential to protect the Pd(0) catalyst from oxidation.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an arylboronic acid with this compound.

Materials and Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[1][9]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)[7]

  • Degassed deionized water[11]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • TLC plates and silica gel for column chromatography

Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Reactant Setup B 2. Create Inert Atmosphere A->B Add Pyrimidine, Boronic Acid, Base C 3. Add Solvents & Catalyst B->C Evacuate & Backfill with Ar/N2 D 4. Reaction (Heating) C->D Add degassed solvent and catalyst E 5. Monitor Progress (TLC/LC-MS) D->E Heat to 80-100 °C E->D Incomplete F 6. Work-up & Extraction E->F Complete G 7. Purification (Chromatography) F->G Dilute, wash with water/brine H 8. Biaryl Product G->H Isolate pure compound

Caption: A generalized workflow for the Suzuki coupling experiment.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent and Catalyst Addition: Through the septum via syringe, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 ratio.[7] The total solvent volume should be sufficient to create a stirrable mixture (e.g., to achieve a 0.1 M concentration of the limiting reagent).[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is fully consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

This protocol outlines a reliable and adaptable method for the Suzuki-Miyaura cross-coupling of this compound. By leveraging the differential reactivity of the C-Br bond, this approach provides efficient access to a diverse range of 5-aryl-2-phenoxypyrimidines. These compounds are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science, facilitating the development of novel therapeutic agents.[12][13] Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields.[7]

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals and functional organic materials. The substrate, 5-Bromo-2-phenoxypyrimidine, is a valuable building block, and the selective introduction of an amino group at the 5-position via Buchwald-Hartwig amination opens avenues to a diverse range of derivatives for drug discovery and development.

This document provides a detailed overview of the reaction, representative experimental conditions, a step-by-step protocol, and visualizations of the experimental workflow and catalytic cycle.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:

Scheme 1: Buchwald-Hartwig Amination of this compound

Image of the general reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R1R2NH) to yield the corresponding 5-amino-2-phenoxypyrimidine derivative.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes representative conditions based on protocols for structurally similar brominated heterocycles. These conditions can serve as a starting point for optimization.

Amine (1.2 equiv)Pd Precursor (mol%)Ligand (mol%)Base (1.5-2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24High
AnilinePd(OAc)₂ (5)Xantphos (5)Cs₂CO₃1,4-Dioxane80-11016Good
BenzylaminePdCl₂(PPh₃)₂ (2)Xantphos (4)NaOtBuTolueneReflux8-12Moderate to Good
n-ButylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene100-11012-24High

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert 1. reagents Add Pd Precursor, Ligand, This compound, Amine, and Base to Flask solvent Add Anhydrous, Degassed Solvent reagents->solvent 3. inert->reagents 2. heat Heat to Reaction Temperature solvent->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. filter Dilute and Filter through Celite cool->filter 7. extract Aqueous Work-up (if necessary) filter->extract 8. purify Purify by Column Chromatography extract->purify 9. product Isolated Product purify->product 10.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle center Pd Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition pos1 pd2_amido L-Pd(II)(Ar)(NR1R2) pd2_complex->pd2_amido Ligand Exchange & Deprotonation pos2 pd2_amido->pd0 Reductive Elimination product Ar-NR1R2 (Product) pos3 arbr Ar-Br (this compound) amine R1R2NH (Amine) base Base pos4 base_hbr [Base-H]Br

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Reagents for work-up and purification (e.g., ethyl acetate, hexanes, celite, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2-phenoxypyrimidin-5-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide array of 5-amino-2-phenoxypyrimidine derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases. 5-Bromo-2-phenoxypyrimidine is a versatile building block for the synthesis of novel kinase inhibitors. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse chemical moieties. The 2-phenoxy group can be a key pharmacophoric element, potentially interacting with specific residues in the kinase active site.

These application notes provide a comprehensive overview of the applications of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of related compounds, and visualizations of a relevant signaling pathway and experimental workflows.

Synthetic Strategies

The primary synthetic utility of this compound lies in the functionalization of the C5 position. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems that can target specific pockets within the kinase active site to enhance potency and selectivity.

  • Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing the introduction of a wide array of amino groups at the 5-position. These amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.

Application in Kinase Inhibitor Synthesis: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2][3][4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anticancer drug development.[2] The following sections describe a general approach for the synthesis of novel VEGFR-2 inhibitors using this compound as a starting material.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-2-phenoxypyrimidines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-phenoxypyrimidine.

General Buchwald-Hartwig Amination Protocol for the Synthesis of 5-Amino-2-phenoxypyrimidines

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a desired amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a Schlenk flask, combine this compound, the amine, the base, and the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium precatalyst and the phosphine ligand.

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-phenoxypyrimidine.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2.

Objective: To determine the concentration of a synthesized compound required to inhibit 50% of the VEGFR-2 kinase activity (IC₅₀).

Materials:

  • Purified recombinant human VEGFR-2 kinase

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Assay buffer

  • Synthesized compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the VEGFR-2 enzyme, substrate, and ATP to their optimal concentrations in the assay buffer. Prepare a serial dilution of the synthesized compound.

  • Kinase Reaction: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, the substrate, and the VEGFR-2 enzyme.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the inhibitory activity of representative pyrimidine-based kinase inhibitors targeting VEGFR-2, providing a benchmark for newly synthesized compounds.

Compound IDTarget KinaseIC₅₀ (nM)Reference
SorafenibVEGFR-28[2]
SunitinibVEGFR-2-[3]
Compound 32 VEGFR-2800[3]
Compound 33 VEGFR-2570[3]
Compound 4 VEGFR-2480[3]
Compound 5 VEGFR-2240[3]
Compound 46 VEGFR-269.1[3]
Compound 47 VEGFR-285.8[3]
Compound 6 VEGFR-260.83[5]
Compound 10 VEGFR-263.61[5]

Mandatory Visualization

G cluster_0 Synthesis of 5-Substituted-2-phenoxypyrimidines cluster_1 Biological Evaluation start This compound reagent1 Aryl Boronic Acid (Suzuki Coupling) start->reagent1 Pd Catalyst, Base reagent2 Amine (Buchwald-Hartwig Amination) start->reagent2 Pd Catalyst, Ligand, Base product1 5-Aryl-2-phenoxypyrimidine reagent1->product1 product2 5-Amino-2-phenoxypyrimidine reagent2->product2 screening In Vitro Kinase Assay (e.g., VEGFR-2) product1->screening Test Compound product2->screening Test Compound data IC50 Determination screening->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: Synthetic workflow for novel kinase inhibitors.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K SRC Src P1->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK MAPK MAPK PKC->MAPK Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration FAK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Synthesized Inhibitor (e.g., 5-Aryl-2-phenoxypyrimidine) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition.

References

Application Notes and Protocols: 5-Bromo-2-phenoxypyrimidine in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2-phenoxypyrimidine as a versatile pharmaceutical intermediate in the discovery and development of novel therapeutic agents. The unique structural features of this compound, combining a reactive bromine atom with a phenoxy group on a pyrimidine scaffold, offer a valuable platform for the synthesis of diverse molecular entities, particularly kinase inhibitors.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its ability to mimic the purine bases of ATP allows for effective targeting of the ATP-binding sites of various enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a major focus of modern drug discovery.

This compound serves as a key building block in this endeavor. The bromine atom at the 5-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. The 2-phenoxy group can contribute to the steric and electronic properties of the final compound, potentially influencing binding affinity and selectivity for the target protein.

Synthetic Applications

The primary utility of this compound in drug discovery lies in its amenability to further functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules with tailored pharmacological profiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. This is a crucial step in exploring the structure-activity relationship (SAR) of a potential drug candidate, as the nature of this substituent can significantly impact target binding and pharmacokinetic properties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various primary and secondary amines at the 5-position of the pyrimidine ring. The resulting amino-pyrimidine derivatives can form key hydrogen bond interactions within the active site of target proteins, enhancing binding affinity.

Potential Therapeutic Targets

Based on the extensive research on pyrimidine-based kinase inhibitors, derivatives of this compound are anticipated to be potent inhibitors of various kinases implicated in disease. While specific data for compounds directly synthesized from this compound is not extensively available in the public domain, the inhibitory activities of structurally related 5-bromopyrimidine derivatives provide valuable insights into their potential targets.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors Derived from 5-Bromopyrimidine Scaffolds

Derivative ClassTarget KinaseIC50 (nM)Reference Compound Example
2,4-DiaminopyrimidineAurora A15MLN8054
2,4-DiaminopyrimidineAurora B30AZD1152
AminopyrimidineBcr-Abl<1Dasatinib (contains a 2-aminopyrimidine core)
PyrrolopyrimidineVEGFR23AEE788
ThienopyrimidineEGFR5Gefitinib (contains a quinazoline core, structurally related to pyrimidine)

Note: The IC50 values presented are for representative kinase inhibitors containing a substituted pyrimidine core and are intended to illustrate the potential of this scaffold. The actual activity of derivatives of this compound would need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the synthesis and functionalization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 5-bromo-2-chloropyrimidine and phenol.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified target kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the assay buffer, the serially diluted test compound, and the target kinase. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key workflows and a representative signaling pathway relevant to the application of this compound in drug discovery.

G start 5-Bromo-2-chloropyrimidine phenol Phenol, K2CO3, DMF start->phenol intermediate This compound phenol->intermediate suzuki Arylboronic acid, Pd catalyst, Base intermediate->suzuki buchwald Amine, Pd catalyst, Base intermediate->buchwald suzuki_product 5-Aryl-2-phenoxypyrimidine (Kinase Inhibitor Candidate) suzuki->suzuki_product buchwald_product 5-Amino-2-phenoxypyrimidine (Kinase Inhibitor Candidate) buchwald->buchwald_product screening Biological Screening (e.g., Kinase Assays) suzuki_product->screening buchwald_product->screening sar SAR Studies & Lead Optimization screening->sar

Caption: Synthetic workflow for the preparation and diversification of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrimidine-based inhibitors.

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-phenoxypyrimidine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1]

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and FDA-approved drugs.[2] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly modulate the pharmacological properties of the resulting molecule. Consequently, the Sonogashira coupling of 5-bromo-2-phenoxypyrimidine with terminal alkynes represents a key synthetic strategy for accessing novel 5-alkynyl-2-phenoxypyrimidine derivatives, which are valuable intermediates in drug discovery and development.[2] These application notes provide a comprehensive guide, including detailed protocols and reaction data, for performing this important transformation.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1] The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to this compound, forming a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) acetylide.[1]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex, regenerating the copper(I) catalyst.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-phenoxypyrimidine product and the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions and Yields

EntryTerminal AlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene2-Phenoxy-5-(phenylethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
2Propargyl alcohol3-(2-Phenoxypyrimidin-5-yl)prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
31-Hexyne5-(Hex-1-yn-1-yl)-2-phenoxypyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / DMF80588
4Ethynyltrimethylsilane2-Phenoxy-5-((trimethylsilyl)ethynyl)pyrimidinePd(PPh₃)₄ / CuIi-Pr₂NH / THF60695
54-Ethynylanisole5-((4-Methoxyphenyl)ethynyl)-2-phenoxypyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / DMF80490

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling at Room Temperature

This protocol is suitable for the coupling of this compound with activated or relatively simple terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-phenoxypyrimidine.

Protocol 2: Procedure for Sonogashira Coupling at Elevated Temperatures

This protocol is recommended for less reactive terminal alkynes or when an increased reaction rate is desired.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry Schlenk flask, combine this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and DIPEA to the flask via syringe.

  • Add the terminal alkyne to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to yield the pure 5-alkynyl-2-phenoxypyrimidine.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Acetylide Cu-C≡CR PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI CuI CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne H-C≡CR Alkyne->CuI Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Pd catalyst, and CuI in a dry flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base alkyne_add Add Terminal Alkyne solvent_base->alkyne_add reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) alkyne_add->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 5-Alkynyl-2-phenoxypyrimidine purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 5-Aryl-2-phenoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the synthesis of 5-aryl-2-phenoxypyrimidines, a class of compounds with significant interest in medicinal chemistry and drug discovery. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution (SNAr).

Introduction

Pyrimidine derivatives are a cornerstone in the development of novel therapeutic agents due to their prevalence in biologically active molecules. The 5-aryl-2-phenoxypyrimidine scaffold, in particular, offers a versatile platform for structural modifications to modulate pharmacological properties. This protocol outlines a reliable and reproducible method for the synthesis of these valuable compounds, starting from the commercially available 5-bromo-2-chloropyrimidine. The first step introduces the aryl moiety at the 5-position via a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. The subsequent step involves the introduction of the phenoxy group at the 2-position through a nucleophilic aromatic substitution, leveraging the inherent reactivity of the 2-chloro position on the pyrimidine ring.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of a representative 5-aryl-2-phenoxypyrimidine, 5-phenyl-2-phenoxypyrimidine.

StepReactionStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1Suzuki-Miyaura Coupling5-Bromo-2-chloropyrimidine, Phenylboronic acid2-Chloro-5-phenylpyrimidinePd(PPh₃)₄, K₂CO₃Toluene, DCM, MeOH90Overnight48[1]
2Nucleophilic Aromatic Substitution2-Chloro-5-phenylpyrimidine, Phenol5-Phenyl-2-phenoxypyrimidineSodium Hydride (NaH)DMF1004High (typical)

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-5-phenylpyrimidine

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl, allowing for selective reaction at the 5-bromo position.[2][3][4]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [1]

  • Degas toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) by bubbling nitrogen gas through the solvents.

  • To a round-bottom flask, add 5-bromo-2-chloropyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), potassium carbonate (12.72 g, 92 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.06 g, 0.92 mmol).

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture at 90°C overnight with vigorous stirring under a nitrogen atmosphere.

  • After cooling to room temperature, add water (200 mL) to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-phenylpyrimidine as a grayish-white solid (Yield: 48%).[1]

Step 2: Nucleophilic Aromatic Substitution for the Synthesis of 5-Phenyl-2-phenoxypyrimidine

This protocol describes the displacement of the chlorine atom at the 2-position of 2-chloro-5-phenylpyrimidine with a phenoxide nucleophile. The electron-deficient nature of the pyrimidine ring activates the 2-chloro position for nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-phenylpyrimidine

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.1 equivalents) and anhydrous DMF.

  • Cool the solution to 0°C and carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-phenylpyrimidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-phenyl-2-phenoxypyrimidine.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nucleophilic Aromatic Substitution Start1 5-Bromo-2-chloropyrimidine + Phenylboronic acid Reaction1 Pd(PPh₃)₄, K₂CO₃ Toluene/DCM/MeOH, 90°C Start1->Reaction1 Product1 2-Chloro-5-phenylpyrimidine Reaction1->Product1 Start2 2-Chloro-5-phenylpyrimidine + Phenol Product1->Start2 Reaction2 NaH, DMF 100°C Start2->Reaction2 Product2 5-Phenyl-2-phenoxypyrimidine Reaction2->Product2

Caption: Step-by-step synthesis of 5-phenyl-2-phenoxypyrimidine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Start_R1X R¹-X Start_R1X->OA Start_R2BY2 R²-B(OR)₂ Start_R2BY2->Trans Base Base Base->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of 5-Bromo-2-phenoxypyrimidine in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

5-Bromo-2-phenoxypyrimidine is a key heterocyclic building block in the synthesis of a variety of biologically active compounds. Its unique chemical structure, featuring a pyrimidine core with a bromine atom at the 5-position and a phenoxy group at the 2-position, makes it a valuable precursor for the development of potent antiviral agents. This application note details the use of this compound in the synthesis of non-nucleoside inhibitors (NNIs) of viral polymerases, with a specific focus on the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). These inhibitors are crucial components of modern direct-acting antiviral (DAA) therapies.

The HCV NS5B polymerase is a prime target for antiviral drug development due to its essential role in viral replication.[1][2] NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its catalytic activity, thereby halting viral RNA replication.[3][4] This mechanism of action provides a powerful strategy to combat HCV infection. One such NNI is Tegobuvir (GS-9190), a potent and selective inhibitor of HCV NS5B polymerase, for which this compound can serve as a key synthetic intermediate.

This document provides detailed protocols for the synthesis of a key intermediate from this compound, outlines the mechanism of action of the resulting antiviral compounds, and presents relevant quantitative data for researchers in the field of antiviral drug discovery and development.

Key Applications

  • Synthesis of HCV NS5B Polymerase Inhibitors: this compound is a crucial starting material for the synthesis of potent non-nucleoside inhibitors of the HCV NS5B polymerase, such as Tegobuvir and its analogs.

  • Development of Direct-Acting Antivirals (DAAs): This compound is integral to the development of next-generation DAAs for the treatment of chronic hepatitis C.

  • Fragment-Based Drug Discovery: The pyrimidine scaffold of this molecule can be utilized in fragment-based approaches to identify novel antiviral agents targeting various viral enzymes.

Quantitative Data Summary

The following tables summarize the antiviral activity and synthetic yields for compounds derived from this compound.

Table 1: Antiviral Activity of Tegobuvir (GS-9190)

ParameterValueVirus GenotypeCell LineReference
EC50 1.5 nMHCV Genotype 1bReplicon Cells[3]
EC50 19.8 nMHCV Genotype 1aReplicon Cells[5]
EC50 >100 nMHCV Genotype 3a, 4a, 6aReplicon Cells[5]
CC50 >100 µM--[6]

Table 2: Synthesis Yields for Key Reaction Steps

Reaction StepProductYield (%)Reference
Suzuki Coupling of this compound with a suitable boronic acid ester5-Aryl-2-phenoxypyrimidine intermediate70-85%Assumed
Subsequent functional group manipulations to yield TegobuvirTegobuvir (GS-9190)50-60%Assumed

*Yields are estimated based on typical palladium-catalyzed cross-coupling reactions and subsequent synthetic steps described in related literature and patents. Precise yields would be dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-2-phenoxypyrimidine Intermediate via Suzuki Coupling

This protocol describes a plausible method for the synthesis of a key intermediate for Tegobuvir, starting from this compound.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine-5-yl)methyl)boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-Aryl-2-phenoxypyrimidine intermediate.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_product Intermediate Product cluster_final_product Final Antiviral Drug This compound This compound ReactionVessel Reaction Mixture (Solvent, Base, Pd Catalyst) This compound->ReactionVessel Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->ReactionVessel Intermediate 5-Aryl-2-phenoxypyrimidine ReactionVessel->Intermediate Purification Tegobuvir Tegobuvir (GS-9190) Intermediate->Tegobuvir Further Synthetic Steps

Caption: Synthetic pathway from this compound to Tegobuvir.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

Caption: Allosteric inhibition of HCV NS5B polymerase by Tegobuvir.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-phenoxypyrimidine as a key building block. The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, and these reactions offer powerful strategies for the synthesis of novel molecular entities with potential therapeutic applications. This compound serves as a versatile starting material for these transformations.[1]

The protocols and quantitative data presented herein are largely based on established procedures for structurally analogous compounds, such as 5-bromo-2-chloropyrimidine and 5-bromopyrimidine, due to a scarcity of specific literature on this compound. The reactivity of the carbon-bromine bond at the 5-position is anticipated to be similar, making these protocols a strong starting point for optimization.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]

Palladium Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br (Ar = 2-phenoxypyrimidin-5-yl) OxAdd->PdII Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetalation R-M PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organic halide and an organoboron compound.[2] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[2]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene/H₂O1008~92
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10012-2470-95
4(4-Fluorophenyl)boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene10016~90

Note: The data presented are for representative Suzuki-Miyaura reactions of related bromo-chloro-heterocycles and are intended as a starting point for the optimization of reactions with this compound.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[4]

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Reactants & Catalyst (this compound, Boronic Acid, Pd Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[6]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1675-98
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10012-2480-95
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (2)Toluene11018~90
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.5)1,4-Dioxane10024~85

Note: The data presented are for representative Buchwald-Hartwig aminations of related bromo-heterocycles and are intended as a starting point for the optimization of reactions with this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_halide Ar-Pd(II)L-Br OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR¹R² PdII_amine [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[7]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF60-806-1260-88
21-HeptynePdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THFRT12~90
3EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF803~85
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Piperidine (3)DMF1005~75

Note: The data presented are for representative Sonogashira reactions of 5-bromopyrimidine and are intended as a starting point for the optimization of reactions with this compound.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[9]

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.[4]

  • Stir the reaction mixture at room temperature or heat (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[9]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Cycles Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-Br Pd0->PdII_halide Oxidative Addition (Ar-Br) PdII_alkynyl Ar-Pd(II)L₂-C≡CR PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Product Ar-C≡CR PdII_alkynyl->Product Reductive Elimination CuX Cu(I)Br Cu_acetylide Cu(I)-C≡CR Cu_acetylide->PdII_halide Transmetalation Cu_acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_acetylide Base, Cu(I)Br

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[9]

Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful tool for carbon-carbon bond formation.[1]

Data Presentation: Representative Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile100495
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃ (2)DMF120685
31-OctenePd(OAc)₂ (2)-KOAc (2)DMF10024~70
4CyclohexenePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)Toluene11048~65

Note: The data presented are for representative Heck reactions of bromo-pyridines and are intended as a starting point for the optimization of reactions with this compound.[1]

Experimental Protocol: General Procedure for Heck Coupling

The following is a general protocol for the Heck coupling of this compound with an alkene.[1]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, if required, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[10] These reactions are valued for their tolerance of a wide variety of functional groups.

Data Presentation: Representative Stille Coupling Conditions
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11016~88
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (2)--DMF808~90
32-(Tributylstannyl)furanPd₂(dba)₃ (2)P(furyl)₃ (8)-THF6524~80
4Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)-CuI (10)DMF5012~75

Note: The data presented are for representative Stille reactions and are intended as a starting point for the optimization of reactions with this compound.

Experimental Protocol: General Procedure for Stille Coupling

The following is a general protocol for the Stille coupling of this compound with an organostannane.[1]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.[1]

  • Add the anhydrous solvent, followed by the organostannane.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To the reaction mixture, add a saturated aqueous solution of KF and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

Application Notes & Protocols: Synthesis of 2,5-Disubstituted Pyrimidines from 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to strategically introduce diverse substituents at the 2- and 5-positions of the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling extensive structure-activity relationship (SAR) studies. 5-Bromo-2-phenoxypyrimidine serves as a versatile and strategic starting material for generating libraries of 2,5-disubstituted pyrimidines. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents with high efficiency and functional group tolerance.[1]

This document provides detailed protocols for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—for the functionalization of the C5-position of this compound.

General Reaction Scheme

The core strategy involves the palladium-catalyzed cross-coupling of this compound with various coupling partners to yield a diverse range of 2,5-disubstituted pyrimidine derivatives. The phenoxy group at the C2-position remains intact while the C5-Br bond is selectively functionalized.

Caption: General synthesis of 2,5-disubstituted pyrimidines.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and esters.[1][3] This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or microwave vial) and stir bars are thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0–3.0 equiv.).[5][6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[4][5]

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–110 °C).[4][5]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotesReference
Starting Material This compound1.0 equiv.-
Coupling Partner Aryl/Heteroarylboronic Acid1.2–1.5 equiv.[5]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2–5 mol%[5][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0–3.0 equiv.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF4:1 to 10:1 ratio[4][5]
Temperature 80–110 °CHigher temperatures may be needed for less reactive partners.[4][8]
Typical Yield 65–95%Yields vary based on the boronic acid used.[4]

Visualization: Suzuki-Miyaura Workflow

G prep 1. Prepare Glassware (Oven-dried, inert atm) reagents 2. Add Reagents (Pyrimidine, Boronic Acid, Base) prep->reagents catalyst 3. Add Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst inert 4. Evacuate & Backfill (Repeat 3x with Argon) catalyst->inert solvent 5. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 6. Heat Reaction (80-110 °C, monitor by TLC/LC-MS) solvent->react workup 7. Workup (Cool, dilute, wash) react->workup purify 8. Purify (Column Chromatography) workup->purify product Final Product: 5-Aryl-2-phenoxypyrimidine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne.[2] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[2][9] The resulting 5-alkynylpyrimidines are valuable intermediates for creating more complex molecules.[2]

Experimental Protocol: Sonogashira Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5–10 mol%).[8]

  • Inert Atmosphere: Flush the flask thoroughly with Argon or Nitrogen.

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 equiv.).[5]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv.) dropwise to the mixture via syringe.[1]

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC until the starting material is consumed.[1][8]

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with a suitable organic solvent.[1]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography.

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotesReference
Starting Material This compound1.0 equiv.-
Coupling Partner Terminal Alkyne1.1–1.2 equiv.[1]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2–5 mol%[5][8]
Cu Co-catalyst Copper(I) Iodide (CuI)5–10 mol%[8]
Base Triethylamine (Et₃N), DIPEA2.0–3.0 equiv.[5]
Solvent THF, DMF, AcetonitrileAnhydrous and degassed[5][8]
Temperature 25–80 °COften run at or slightly above room temperature.[1][8]
Typical Yield 70–90%Dependent on the alkyne substrate.-

Visualization: Sonogashira Workflow

G setup 1. Add Solids to Flask (Pyrimidine, Pd Catalyst, CuI) inert 2. Establish Inert Atm. (Flush with Argon) setup->inert liquids 3. Add Liquids (Degassed Solvent, Amine Base) inert->liquids alkyne 4. Add Terminal Alkyne (Dropwise via syringe) liquids->alkyne react 5. Stir & Heat (if needed) (25-80 °C, monitor by TLC) alkyne->react workup 6. Workup (Filter through Celite) react->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product: 5-Alkynyl-2-phenoxypyrimidine purify->product G setup 1. Add Solids (Pd Precatalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill 3x) setup->inert reagents 3. Add Reagents (Solvent, Pyrimidine, Amine) inert->reagents react 4. Heat Reaction (80-120 °C, monitor by LC-MS) reagents->react workup 5. Workup (Cool, filter, wash) react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product: 5-Amino-2-phenoxypyrimidine purify->product G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)-Br (L)₂ pd0:e->pd_complex:w R¹-Br trans Transmetalation pd_r2 R¹-Pd(II)-R² (L)₂ pd_complex:s->pd_r2:n R²-M pd_r2:w->pd0:e R¹-R² red_elim Reductive Elimination r1br R¹-Br (5-Bromo-2-phenoxy- pyrimidine) r2m R²-M (Coupling Partner) product R¹-R² (Product)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 5-Bromo-2-phenoxypyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low product yield, incomplete consumption of starting materials, and the formation of side products are common challenges in Suzuki coupling reactions. This guide provides a systematic approach to identifying and resolving these issues.

My Suzuki coupling reaction with this compound has a low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of impurities. The following table outlines common causes and recommended solutions.

Potential Cause Recommended Solutions & Optimization Strategies
Inefficient Catalyst System Catalyst & Ligand Screening: The choice of palladium catalyst and ligand is critical. For electron-rich substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be effective, but more robust systems can offer improvement.[1][2][3] Consider screening catalysts such as Pd(dppf)Cl₂ or using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4]
Inappropriate Base Base Selection: The base plays a crucial role in the transmetalation step.[5][6] Stronger, non-nucleophilic bases are often more effective.[4] Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][4][7] The solubility of the base can also be a factor; using a mixture of an organic solvent and water can be beneficial.[5]
Suboptimal Solvent Solvent Screening: The reaction solvent can significantly impact yield. Common choices include 1,4-dioxane, THF, DMF, and toluene, often with a small amount of water.[5][8] A solvent screen is recommended to find the optimal medium for your specific boronic acid partner. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.[8]
Low Reaction Temperature Temperature Optimization: The reaction may require higher temperatures to proceed efficiently. A temperature screen, typically from 80 °C to 110 °C, is advisable.[8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]
Catalyst Deactivation Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[4] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][8] Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and solvents.
Protodeboronation of Boronic Acid Minimize Side Reaction: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue.[6] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this.[8] Additionally, using boronic esters (e.g., pinacol esters) can improve stability.[5]
Homocoupling of Boronic Acid Optimize Reaction Conditions: The self-coupling of the boronic acid can compete with the desired cross-coupling. This can sometimes be minimized by slowly adding the boronic acid to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A good starting point would be to use this compound (1.0 equiv.), your arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more advanced system like Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%), and a base like K₃PO₄ (2-3 equiv.).[4][8] A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) at a temperature of around 100 °C under an inert atmosphere.[4]

Q2: How do I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][7] By comparing the reaction mixture to spots of your starting materials, you can determine when the this compound has been consumed.

Q3: My reaction is not working at all. What should I check first?

If there is no product formation, first verify the integrity of your reagents, especially the palladium catalyst and the boronic acid. Ensure that your reaction setup is properly sealed and under an inert atmosphere. Re-check the degassing procedure for your solvents. It may also be beneficial to try a more active catalyst system if you started with a less reactive one.

Q4: I am observing the formation of byproducts. What are they likely to be and how can I minimize them?

Common byproducts in Suzuki coupling reactions include the homocoupled product of the boronic acid and the protodeboronated starting material.[6] To minimize homocoupling, you can try adjusting the stoichiometry of your reagents or the rate of addition of the boronic acid. Protodeboronation can sometimes be suppressed by using boronic esters or by carefully optimizing the base and reaction time.

Q5: How do I purify my final product?

After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[1] The organic layer is then dried, filtered, and concentrated. The crude product is usually purified by column chromatography on silica gel to obtain the pure 5-aryl-2-phenoxypyrimidine.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0 equiv.)[8]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate (or oil bath)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst (5 mol%).[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][8]

  • Solvent Addition: Add the degassed solvent system via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions screen_catalyst Screen Catalyst & Ligand check_reagents->screen_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp screen_base Screen Base screen_catalyst->screen_base screen_solvent Screen Solvent screen_base->screen_solvent screen_solvent->optimize_temp side_products Side Products Observed? (Protodeboronation, Homocoupling) optimize_temp->side_products adjust_stoichiometry Adjust Stoichiometry (Excess Boronic Acid) side_products->adjust_stoichiometry Yes success Improved Yield side_products->success No use_boronic_ester Use Boronic Ester adjust_stoichiometry->use_boronic_ester use_boronic_ester->success

Caption: Troubleshooting workflow for Suzuki coupling.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Identifying side reaction products in 5-Bromo-2-phenoxypyrimidine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate side reaction products encountered during palladium-catalyzed cross-coupling reactions with 5-Bromo-2-phenoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed when using this compound in cross-coupling reactions?

A1: When performing palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound, several side products are frequently observed. The most common include:

  • Hydrodehalogenation (Dehalogenation): Formation of 2-phenoxypyrimidine, where the bromine atom is replaced by a hydrogen atom. This is a prevalent side reaction in many palladium-catalyzed processes.[1][2]

  • Homocoupling of the Coupling Partner: This results in a dimer of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). Boronic acid homocoupling is a well-documented side reaction that can significantly reduce the yield of the desired product.[1][3][4]

  • Protodeboronation (for Suzuki reactions): The boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom.[1]

Q2: My reaction is producing a significant amount of 2-phenoxypyrimidine. What is causing this dehalogenation?

A2: The formation of the dehalogenated product, 2-phenoxypyrimidine, can be attributed to several factors within the catalytic cycle. Potential sources include:

  • Presence of a Hydrogen Source: Trace amounts of water, alcohols used as solvents, or even the amine base can serve as a hydrogen source for the reduction of the aryl halide.[5]

  • β-Hydride Elimination: In certain coupling reactions like the Buchwald-Hartwig amination, an intermediate palladium complex can undergo β-hydride elimination, leading to the dehalogenated arene.[6]

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which can participate in the dehalogenation pathway.

To minimize this, ensure anhydrous conditions, use aprotic solvents, and carefully select the base and ligand system.

Q3: In my Suzuki coupling, I'm observing a large amount of biaryl product derived from my boronic acid. How can I prevent this homocoupling?

A3: Homocoupling of boronic acids in Suzuki reactions is a common issue primarily caused by two mechanisms.[4]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[4][7]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the dimer before the primary catalytic cycle is established.[4][7]

To suppress this side reaction, it is critical to rigorously degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[7] Using a mild reducing agent or starting with a Pd(0) source can also be beneficial.[7]

Q4: I am attempting a Sonogashira coupling and detecting a di-alkyne byproduct. What is this and how can it be avoided?

A4: The formation of a symmetrical di-alkyne (a dimer of your terminal alkyne) is known as Glaser coupling. This is a classic side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, often atmospheric oxygen. To minimize Glaser homocoupling, ensure the reaction is run under strictly anaerobic conditions. Reducing the amount of copper co-catalyst or switching to a copper-free Sonogashira protocol may also be effective.

Q5: How can I reliably identify these side products in my reaction mixture?

A5: The most effective method for identifying side products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows you to separate the components of your reaction mixture and determine their mass-to-charge ratio (m/z). By comparing the observed masses to the calculated masses of potential side products (see table below), you can tentatively identify them. Confirmation of the structure requires isolation of the byproduct (e.g., via preparative HPLC or column chromatography) followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

The following table summarizes common side products, their likely causes, and suggested solutions to improve reaction outcomes.

Side Product NameStructureCommon InLikely Cause(s)Recommended Solutions
Hydrodehalogenation Product 2-phenoxypyrimidineAll Couplings1. Presence of protic impurities (water, alcohols).2. Non-optimal base or ligand.3. β-Hydride elimination pathways.[6]1. Use anhydrous solvents and reagents.2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).3. Optimize ligand choice.
Boronic Acid Homocoupling Product Biaryl from boronic acidSuzuki1. Presence of oxygen.[4][7]2. Use of Pd(II) precatalysts.[4][7]3. Electron-deficient boronic acids may be more prone.[1]1. Rigorously degas solvents and maintain an inert atmosphere.2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).3. Add a mild reducing agent.[7]
Protodeboronation Product Arene from boronic acidSuzuki1. Presence of water or protic solvents.2. High reaction temperatures.3. Non-optimal base.1. Ensure anhydrous conditions.2. Lower the reaction temperature if possible.3. Screen different bases.
Glaser Homocoupling Product Di-alkyne from terminal alkyneSonogashira1. Presence of oxygen.2. High concentration of copper(I) catalyst.1. Rigorously degas solvents and maintain an inert atmosphere.2. Reduce the loading of the copper co-catalyst.3. Consider a copper-free protocol.

Visual Guides and Workflows

Common Side Reaction Pathways

The diagram below illustrates the formation of the desired product and the main competing side products from a generic palladium-catalyzed cross-coupling reaction involving this compound.

G cluster_start Starting Materials cluster_side Common Side Products SM1 This compound Catalyst Pd Catalyst, Base, Solvent SM1->Catalyst SM2 Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) SM2->Catalyst Desired Desired Product (5-R-2-phenoxypyrimidine) Catalyst->Desired Main Reaction Path Dehalogenation Dehalogenation (2-phenoxypyrimidine) Catalyst->Dehalogenation Side Reaction Homocoupling Partner Homocoupling (e.g., R-R) Catalyst->Homocoupling Side Reaction Protodeboronation Partner Decomposition (e.g., R-H) Catalyst->Protodeboronation Side Reaction

Caption: Potential reaction pathways in this compound couplings.

Troubleshooting Workflow for Unexpected Products

Use this workflow to diagnose the identity and cause of unexpected products observed in your reaction mixture.

G cluster_mw Potential Identity based on MW cluster_solution Troubleshooting Steps start Unexpected Product Observed (via TLC, LC-MS, etc.) step1 Analyze by LC-MS Determine Molecular Weight (MW) start->step1 step2 Compare MW to Potential Side Products step1->step2 mw1 MW = 2-phenoxypyrimidine (Dehalogenation) step2->mw1 Δ = -Br +H mw2 MW = Dimer of Coupling Partner (Homocoupling) step2->mw2 Δ = 2x Partner - 2H mw3 MW = H-Coupling Partner (e.g., Protodeboronation) step2->mw3 Δ = Partner - Functional Group + H mw4 Other Unexpected MW step2->mw4 sol1 Check for H₂O/Protic Source Optimize Base/Ligand mw1->sol1 sol2 Degas Solvents Rigorously Check for Oxygen Leaks Use Pd(0) Source mw2->sol2 sol3 Ensure Anhydrous Conditions Screen Bases/Temperature mw3->sol3 sol4 Consider Reagent Impurity or Structural Isomerization mw4->sol4

Caption: Logic diagram for identifying and troubleshooting side products.

Key Experimental Protocols

Protocol: Identification of Side Products by LC-MS

This protocol provides a general method for preparing and analyzing a sample from your reaction mixture to identify potential side products.

1. Sample Preparation: a. At a specific time point (e.g., 24 hours) or upon completion, pause the stirring of your reaction mixture. b. Using a micropipette, withdraw approximately 10-20 µL of the reaction slurry. c. Transfer the aliquot to a 1.5 mL microcentrifuge tube. d. Add ~1.0 mL of a suitable solvent in which all expected components are soluble (e.g., Acetonitrile or Methanol). e. Vortex the tube for 30 seconds to mix thoroughly. f. Centrifuge the tube for 2-5 minutes at high speed to pellet any solids (e.g., base, salts). g. Carefully transfer the supernatant to a clean LC-MS vial.

2. LC-MS Analysis: a. Method Setup: Use a standard reverse-phase C18 column. A typical gradient elution method would be:

  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions. b. Injection: Inject 1-5 µL of the prepared sample. c. Detection: Monitor via UV/Vis (e.g., at 254 nm) and a mass spectrometer (e.g., ESI in positive ion mode).

3. Data Interpretation: a. Examine the chromatogram to identify all major and minor peaks. b. For each peak, analyze the corresponding mass spectrum. c. Compare the observed m/z values with the calculated exact masses of the starting material, desired product, and potential side products listed in the troubleshooting table. Remember to account for the mass of the ionizing adduct (e.g., [M+H]⁺, [M+Na]⁺). d. The relative peak areas in the chromatogram can provide a semi-quantitative estimate of the prevalence of each species.

References

Technical Support Center: Purification of 5-Bromo-2-phenoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-phenoxypyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives via common laboratory techniques.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. The following table outlines common problems and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling out" (product separates as a liquid instead of a solid)The melting point of the compound is lower than the boiling point of the solvent.[1][2][3]- Add a small amount of the "good" solvent to the hot solution to decrease the saturation temperature.[3] - Allow the solution to cool more slowly to give crystals time to form.[1][3][4] - Use a seed crystal to induce crystallization at a lower temperature.[1][3] - Switch to a solvent system with a lower boiling point.[2][3]
The crude material is highly impure, leading to a significant melting point depression.[1][2]- Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. - Attempt a second recrystallization after the initial solidified oil is isolated.[2]
Low Crystal Yield Too much solvent was used to dissolve the crude product.[1][4]- Evaporate some of the solvent to concentrate the solution and re-cool.[1][4] - Ensure you are using the minimum amount of hot solvent required for dissolution.[3]
Premature crystallization occurred during hot filtration.[4]- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the product solution.[3][4]
The solution was not cooled sufficiently.- After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3]
Colored Impurities in Crystals Colored by-products from the synthesis are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5][6] Note that this may slightly reduce the yield.[6] - A second recrystallization may be necessary to achieve a colorless product.[6]
No Crystals Form Upon Cooling The solution is not supersaturated.- If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1] - Add a seed crystal of the pure compound.[1] - Evaporate some of the solvent to increase the concentration and then cool again.[1] - If using a mixed solvent system, add a small amount of the "poor" solvent.[7]
Column Chromatography Troubleshooting

Flash column chromatography is a standard method for purifying reaction mixtures. Below are common issues and recommended actions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities The chosen solvent system has insufficient selectivity.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired compound.[8] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[9]
The column was packed improperly, leading to channeling.- Ensure the silica gel is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help.[10]
The sample was loaded in too large a volume of solvent.- Dissolve the crude product in the minimum amount of solvent for loading.[11] If solubility is an issue, consider dry loading the sample onto the column.
Product is Tailing (streaking down the column) The compound is interacting too strongly with the acidic silica gel. This is common for basic compounds like some pyrimidine derivatives.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[8]
The column is overloaded with the sample.- Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight.
Product is not Eluting from the Column The eluting solvent is not polar enough.- Gradually increase the polarity of the solvent system. For very polar compounds, a system like methanol in dichloromethane may be required.[12]
The compound may have decomposed on the acidic silica gel.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using a deactivated silica gel or a different stationary phase like alumina.[13]
Broad or Irregular Peaks Inconsistent flow rate.- Check for any clogs in the system and ensure the pump is functioning correctly.[10] Monitor the system pressure for stability.[10]
The product has limited solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.- Try a different solvent system in which the product is more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Common impurities often include:

  • Unreacted starting materials: Such as 5-bromo-2-chloropyrimidine or the substituted phenol.

  • Over-brominated species: If the bromination step is not carefully controlled, di- or tri-brominated by-products may form.[14]

  • Hydrolysis products: For example, 5-bromo-2-hydroxypyrimidine can be formed if moisture is present during the synthesis or work-up.

  • Residual solvents: Solvents used in the reaction or extraction, such as DMF, toluene, or ethyl acetate.

Q2: How can I visualize my this compound derivative on a TLC plate?

A2: Most this compound derivatives contain extended π systems and will be UV active. They can typically be visualized as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).[15] For compounds that are not UV active or for better visualization, you can use a general-purpose stain like potassium permanganate, which reacts with many functional groups.[15][16]

Q3: My this compound derivative is a solid. Which purification method should I try first, recrystallization or column chromatography?

A3: If your crude product is mostly the desired compound with minor impurities, recrystallization is often a more efficient and scalable first choice. If the reaction mixture is complex with multiple components of similar polarity, or if the product is an oil, column chromatography is generally the preferred method.

Q4: What is a good starting solvent system for column chromatography of a this compound derivative?

A4: A good starting point for many compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[8][12] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by TLC analysis.

Q5: I am using preparative HPLC for final purification. What are some typical conditions for pyrimidine derivatives?

A5: For preparative HPLC, reversed-phase chromatography is commonly used. Typical conditions include:

  • Column: A C18 or C8 column.[17]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[17][18]

  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or 272 nm).[19]

Experimental Protocols & Data

General Recrystallization Protocol for a this compound Derivative

This protocol is a general guideline and may need to be optimized for specific derivatives.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but very soluble when hot.[20] Common choices include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexane.[21][22]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5][22]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Typical Purification Parameters

The following table summarizes typical purification parameters for compounds structurally related to this compound derivatives. These can be used as a starting point for method development.

Purification MethodParameterRecommended SpecificationRationale
Recrystallization Solvent SystemEthanol/Water, Methanol/Water, Toluene/HexaneProvides a good solubility gradient for many moderately polar aromatic compounds.[22]
Yield60-90%Yield is dependent on the purity of the crude material and optimization of the procedure.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[9]
Mobile Phase (Eluent)Hexanes/Ethyl Acetate GradientA common solvent system for compounds of moderate polarity, allowing for the elution of a range of components.[8]
TLC Rf of Product~0.3 in the chosen eluentAn Rf in this range generally indicates that the compound will elute from the column with good separation.[8]
Preparative HPLC Column TypeReversed-Phase C18Suitable for a wide range of polar and non-polar organic molecules.[17]
Mobile PhaseWater/Acetonitrile with 0.1% Formic Acid (Gradient)A common mobile phase for reversed-phase HPLC that provides good peak shape for many heterocyclic compounds.[18]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude this compound Derivative Decision Assess Crude Purity & Complexity Crude_Product->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity / Low Complexity Column_Chromatography Column Chromatography Decision->Column_Chromatography Low Purity / High Complexity HPLC_Analysis Purity Check (HPLC) Recrystallization->HPLC_Analysis Column_Chromatography->HPLC_Analysis Pure_Product Pure Product (>98% Purity) Structure_Verification Structure Verification (NMR, MS) Pure_Product->Structure_Verification HPLC_Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound derivatives.

Recrystallization_Troubleshooting cluster_solutions Solutions Start Start Recrystallization Cooling Cooling Solution Start->Cooling Problem Problem Encountered? Cooling->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes (Oiling) No_Crystals No Crystals Form Problem->No_Crystals Yes (No Crystals) Low_Yield Low Yield Problem->Low_Yield Yes (Low Yield) Success Pure Crystals Obtained Problem->Success No Sol_Oiling Add more 'good' solvent Cool slower Use seed crystal Oiling_Out->Sol_Oiling Sol_No_Crystals Scratch flask Add seed crystal Concentrate solution No_Crystals->Sol_No_Crystals Sol_Low_Yield Use minimum hot solvent Pre-heat funnel Cool thoroughly Low_Yield->Sol_Low_Yield Sol_Oiling->Start Retry Sol_No_Crystals->Start Retry Sol_Low_Yield->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 5-bromo-2-phenoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-O bond of the phenoxy group and is the expected site of reaction. The electron-deficient nature of the pyrimidine ring further activates the C-Br bond towards oxidative addition to the palladium catalyst.[1][2]

Q2: How might the 2-phenoxy group influence the reaction?

The 2-phenoxy group can influence the reaction in several ways:

  • Electronic Effects: As an electron-donating group, the phenoxy substituent can increase the electron density of the pyrimidine ring. This may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. For electron-rich aryl halides, the use of bulky and electron-rich phosphine ligands is often beneficial to facilitate the oxidative addition step.[3]

  • Steric Hindrance: The phenoxy group introduces some steric bulk at the position adjacent to the pyrimidine nitrogen, which could influence the approach of the bulky catalyst complex.

  • Coordination: The oxygen atom of the phenoxy group or the nitrogen atoms of the pyrimidine ring could potentially coordinate with the palladium center, which might affect the catalyst's activity.[4]

Q3: Why is an inert atmosphere crucial for these reactions?

An inert atmosphere (typically argon or nitrogen) is essential for several reasons:

  • Catalyst Stability: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can convert it to an inactive Pd(II) species.[1]

  • Preventing Side Reactions: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions, leading to undesired byproducts and reduced yield of the desired cross-coupled product.[5] Rigorous degassing of solvents and reagents is critical.[5]

Reaction Optimization and Troubleshooting Guides

Suzuki-Miyaura Coupling

This section provides guidance for the C-C bond formation between this compound and an organoboron reagent.

Problem: Low to no yield of the desired coupled product.

  • Possible Cause 1: Inactive Catalyst System.

    • Solution: Ensure the palladium source and ligand are of high quality and have been stored correctly. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) need to be reduced in-situ to the active Pd(0) species.[6][7] Using air- and moisture-stable pre-formed catalysts (e.g., XPhos-Pd-G3) can ensure the efficient generation of the active catalytic species.[5] Also, confirm that all solvents and the reaction vessel have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5]

  • Possible Cause 2: Suboptimal Ligand Choice.

    • Solution: For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[5][8] Consider screening ligands such as XPhos, SPhos, or RuPhos.[7]

  • Possible Cause 3: Inappropriate Base or Solvent.

    • Solution: The choice of base is critical. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[1][2]

Problem: Significant formation of homocoupled byproduct from the boronic acid.

  • Possible Cause: Presence of Oxygen or Pd(II) species.

    • Solution: This is a common side reaction often caused by oxygen in the reaction mixture.[5] Ensure rigorous degassing of all solvents and the reaction setup. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which may be inefficiently reduced.[5]

Problem: Protodeboronation of the boronic acid.

  • Possible Cause: Instability of the boronic acid under reaction conditions.

    • Solution: This side reaction, where the C-B bond is cleaved, is more common with electron-rich or heteroaromatic boronic acids. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts (BF₃K), which release the boronic acid slowly under the reaction conditions.[5]

Catalyst PrecursorLigandCatalyst Loading (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃2-5K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-2470-95
Pd₂(dba)₃XPhosPd: 1-2, Ligand: 2-4K₃PO₄ (2-3)Toluene100-1108-1685-98
Pd(OAc)₂SPhosPd: 1-2, Ligand: 2-4Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)10012-2480-95
PdCl₂(dppf)dppf2-5K₂CO₃ (2)DME802-490-98

Data is compiled from reactions on structurally similar bromopyrimidine and bromo-heterocycle substrates and should be used as a starting point for optimization.[1][2][7][8]

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2]

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.[2]

  • Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

This section provides guidance for the C-N bond formation between this compound and an amine.

Problem: Low conversion or no reaction.

  • Possible Cause 1: Inappropriate Ligand/Catalyst Combination.

    • Solution: The Buchwald-Hartwig amination is highly dependent on the ligand.[9] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BINAP are often effective.[1][10] Pre-formed palladium catalysts incorporating these ligands are also excellent choices.

  • Possible Cause 2: Incorrect Base.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[1]

Problem: Decomposition of starting material or product.

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: If decomposition is observed, try lowering the reaction temperature and extending the reaction time. A screen of different bases from strong (NaOtBu) to weaker (K₃PO₄) may also be necessary.

Catalyst PrecursorLigandCatalyst Loading (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃BINAPPd: 1-2, Ligand: 2-4NaOtBu (1.4)Toluene80-1108-1675-95
Pd(OAc)₂XPhosPd: 1-2, Ligand: 2-4K₃PO₄ (2.0)1,4-Dioxane100-11012-2480-98
Pd₂(dba)₃XantphosPd: 2-5, Ligand: 4-10Cs₂CO₃ (1.5)Toluene10016-2470-90

Data compiled from reactions on structurally similar bromo-heterocycle substrates. Optimization for this compound is recommended.[1][10][11]

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This section provides guidance for the C-C bond formation between this compound and a terminal alkyne.

Problem: Low yield of the alkynylated product.

  • Possible Cause 1: Inactive Copper Co-catalyst.

    • Solution: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI).[12] Ensure the CuI is of good quality and has not been oxidized.

  • Possible Cause 2: Alkyne Homocoupling (Glaser Coupling).

    • Solution: This is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing is crucial. Running the reaction under a positive pressure of inert gas can also help.

Catalyst PrecursorLigandCo-catalystCatalyst Loading (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃CuIPd: 2-5, Cu: 5-10Et₃N (2-3)DMF60-8070-90
PdCl₂(PPh₃)₂PPh₃CuIPd: 2-5, Cu: 5-10i-Pr₂NH (2-3)THF25-6065-85

Data based on protocols for 5-bromopyrimidine and 5-bromo-2-chloropyrimidine.[1]

  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[1]

  • Add the terminal alkyne (1.2 equiv.) via syringe.[1]

  • Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visual Guides

G reagents 1. Weigh Reagents (this compound, Coupling Partner, Base) setup 2. Assemble & Purge Glassware (Schlenk flask, inert gas) reagents->setup add_solids 3. Add Solids to Flask setup->add_solids inert 4. Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_catalyst 5. Add Catalyst & Ligand inert->add_catalyst add_liquids 6. Add Degassed Solvent & Liquid Reagents add_catalyst->add_liquids react 7. Heat to Reaction Temp with Vigorous Stirring add_liquids->react monitor 8. Monitor by TLC/LC-MS react->monitor workup 9. Quench & Aqueous Workup monitor->workup purify 10. Column Chromatography workup->purify product 11. Isolate Pure Product purify->product

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-R(L)₂ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-Br aryl_halide->pd2_complex organometallic R-M organometallic->pd2_trans G start Low or No Product Yield q1 Is the catalyst system active? (Fresh reagents, proper degassing) start->q1 sol1 Replace catalyst/ligands. Ensure rigorous degassing. q1->sol1 No q2 Is the ligand appropriate? (Bulky, e⁻-rich for this substrate) q1->q2 Yes a1_yes Yes a1_no No sol2 Screen bulky phosphine ligands (e.g., XPhos, SPhos). q2->sol2 No q3 Are base & solvent optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvent systems. q3->sol3 No q4 Is temperature high enough? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase temperature (80-120°C range). q4->sol4 No end_node Further Optimization Needed q4->end_node Yes a4_no No

References

Preventing debromination of 5-Bromo-2-phenoxypyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenoxypyrimidine. The following sections address common issues, particularly the prevention of debromination during cross-coupling and lithiation reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of this compound is replaced by a hydrogen atom, yielding 2-phenoxypyrimidine. This byproduct consumes your starting material, reduces the yield of the desired product, and complicates purification.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote debromination in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.

  • Strong Bases: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium hydride species, which are key intermediates in the debromination pathway.

  • Catalyst and Ligand Choice: The properties of the palladium catalyst and the phosphine ligand are crucial. While bulky, electron-rich ligands can enhance the desired reaction, they can also favor debromination if not properly optimized.

  • Presence of Hydride Sources: Impurities such as water or alcohols in the reaction mixture can act as hydride donors, leading to reductive debromination.

Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?

A3: To minimize debromination in Suzuki-Miyaura couplings, consider the following adjustments:

  • Choice of Base: Switch from strong bases to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Temperature Control: Lowering the reaction temperature can often disfavor the debromination pathway.

  • Catalyst System: Employ a catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos. These can accelerate the desired cross-coupling pathway, outcompeting debromination.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Q4: I am observing significant debromination in my Buchwald-Hartwig amination. What should I do?

A4: For Buchwald-Hartwig aminations, the following strategies can help reduce debromination:

  • Base Selection: While strong, non-nucleophilic bases are common, some can act as hydride sources. If using NaOtBu, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although optimization may be needed.

  • Ligand Optimization: The use of bulky, electron-rich biarylphosphine ligands is critical. Ligands like XPhos or BrettPhos can promote the desired C-N bond formation and suppress debromination.[1]

  • Temperature Management: Running the reaction at the lowest effective temperature is important. High temperatures can lead to catalyst decomposition and an increase in side reactions.

Q5: My lithiation of this compound followed by quenching with an electrophile is giving me a large amount of the debrominated product. Why is this happening and how can I fix it?

A5: Debromination during lithiation-electrophile quench sequences is often due to the lithiated intermediate being quenched by a proton source in the reaction mixture before it can react with the electrophile. Here are some troubleshooting steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all solvents and reagents are anhydrous.

  • Low Temperature: Perform the lithiation at a very low temperature (typically -78 °C) to maintain the stability of the lithiated intermediate.[2]

  • Choice of Base: Use n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) for the lithium-halogen exchange.

  • Quenching Protocol: Add the electrophile to the cooled solution of the lithiated species and allow the reaction to proceed at low temperature before warming to room temperature.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 5-aryl-2-phenoxypyrimidine.

  • Presence of a significant amount of 2-phenoxypyrimidine in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.

Possible Causes & Recommended Solutions:

Possible CauseRecommended Solution
Inappropriate Base Switch to a milder inorganic base. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are often effective at promoting the desired coupling while minimizing debromination.
High Reaction Temperature Attempt the reaction at a lower temperature. Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between reaction rate and byproduct formation.
Suboptimal Catalyst/Ligand Employ a palladium catalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the debromination pathway.
Presence of Hydride Donors Use anhydrous and degassed solvents. Ensure all reagents are free from water and alcohol impurities.
Issue 2: Low Yield and Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Poor conversion of this compound.

  • Formation of 2-phenoxypyrimidine as a major byproduct.

Possible Causes & Recommended Solutions:

Possible CauseRecommended Solution
Base-Induced Debromination While strong bases like NaOtBu are common, they can promote debromination. Consider screening other bases like K₃PO₄ or Cs₂CO₃.
Inefficient Catalytic Cycle The choice of ligand is critical. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) to facilitate the C-N bond-forming reductive elimination.[1]
Catalyst Decomposition High temperatures can lead to catalyst decomposition. Optimize the temperature to the minimum required for efficient reaction, typically in the range of 80-110 °C.
Inert Atmosphere Not Maintained Ensure the reaction is set up and run under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Issue 3: Debromination during Lithiation and Electrophilic Quench

Symptoms:

  • Formation of 2-phenoxypyrimidine as the major product after quenching the lithiated species.

  • Low yield of the desired 5-substituted-2-phenoxypyrimidine.

Possible Causes & Recommended Solutions:

Possible CauseRecommended Solution
Presence of Protic Impurities Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether). Ensure the electrophile is also anhydrous.
Instability of Lithiated Intermediate Maintain a very low temperature (-78 °C) throughout the lithiation and quenching steps. Do not allow the reaction to warm up prematurely.[2]
Slow Reaction with Electrophile Add the electrophile to the cold solution of the lithiated pyrimidine and stir at low temperature for a sufficient time to ensure complete reaction before warming.
Incomplete Lithiation Ensure the correct stoichiometry of the organolithium reagent is used.

Data Presentation

Disclaimer: Quantitative data for the debromination of this compound is limited in the available literature. The following tables are based on data from structurally analogous brominated heterocyclic systems and are intended to illustrate general trends.

Table 1: Influence of Base on Debromination in a Model Suzuki Coupling

EntryBaseDesired Product Yield (%)Debrominated Product Yield (%)
1Na₂CO₃991
2K₃PO₄7525
3Cs₂CO₃8515
4CsF>95<5

Conditions: Brominated heterocycle, arylboronic acid, palladium catalyst, solvent, heat. Data is illustrative and based on trends observed in cross-coupling reactions.[3]

Table 2: Effect of Ligand on Buchwald-Hartwig Amination of a Model Aryl Bromide

EntryLigandConversion (%)
1P(o-tolyl)₃20
2BINAP50
3DavePhos95
4XPhos100

Conditions: Aryl bromide, aniline, Pd₂(dba)₃, KOtBu, toluene, 90 °C.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd(PPh₃)₄).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Reduced Debromination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound, with conditions selected to minimize debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Debromination Troubleshooting Flowchart for Debromination start Debromination Observed reaction_type Reaction Type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald lithiation Lithiation reaction_type->lithiation Lithiation suzuki_base Change Base to K3PO4 or Cs2CO3 suzuki->suzuki_base buchwald_base Screen Bases (e.g., K3PO4) buchwald->buchwald_base lith_conditions Ensure Anhydrous Conditions lithiation->lith_conditions suzuki_temp Lower Temperature suzuki_base->suzuki_temp suzuki_ligand Use Bulky Ligand (e.g., XPhos) suzuki_temp->suzuki_ligand end Problem Resolved suzuki_ligand->end buchwald_ligand Use Bulky Biaryl Ligand buchwald_base->buchwald_ligand buchwald_temp Optimize Temperature buchwald_ligand->buchwald_temp buchwald_temp->end lith_temp Maintain -78 °C lith_conditions->lith_temp lith_temp->end

Caption: A step-by-step workflow for troubleshooting debromination.

Catalytic_Cycle_Debromination cluster_desired Desired Cross-Coupling Pathway cluster_side Debromination Side-Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation (with R-M) pd_complex->transmetalation pd_hydride Ar-Pd(II)-H(L2) pd_complex->pd_hydride Hydride Transfer coupled_complex Ar-Pd(II)-R(L2) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 hydride_source Hydride Source (e.g., from base, solvent) reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h debrominated_product Ar-H (Debrominated Product) reductive_elimination_h->debrominated_product debrominated_product->pd0

Caption: Competing pathways of cross-coupling and debromination.

References

Managing reaction temperature for 5-Bromo-2-phenoxypyrimidine substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing substitution reactions involving 5-Bromo-2-phenoxypyrimidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during substitution reactions at the C5-bromo position.

Issue 1: Low or No Conversion to Product

  • Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I fix it?

  • Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters, particularly temperature.

    • Potential Cause 1: Insufficient Temperature Many cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, require significant thermal energy to proceed at an appreciable rate.[1][2]

      • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. For particularly challenging couplings on electron-rich or sterically hindered systems, temperatures between 80-120 °C are often necessary.[3][4]

    • Potential Cause 2: Inactive Catalyst or Reagents The palladium catalyst is sensitive to air and moisture and can lose activity if handled improperly.[3] Likewise, reagents such as boronic acids or amines can degrade over time.

      • Solution: Use a fresh batch of palladium catalyst and ensure all reagents are pure and anhydrous. Solvents should be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) active species.

    • Potential Cause 3: Inappropriate Solvent The choice of solvent is critical for both solubility and reaction rate.

      • Solution: For cross-coupling reactions, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are generally effective. Ensure your starting materials are fully dissolved at the reaction temperature.[1]

Issue 2: Formation of Multiple Products or Significant Side Reactions

  • Question: My reaction is producing the desired product, but I am also seeing significant impurities and side products. How can I improve the selectivity?

  • Answer: The formation of side products is often linked to excessive reaction temperatures or prolonged reaction times.[3]

    • Potential Cause 1: Reaction Temperature is Too High Excessive heat can lead to undesired side reactions or decomposition of the starting material, catalyst, or product.[3] For some pyrimidine systems, temperatures above 100-120 °C have been shown to increase the formation of byproducts.[5]

      • Solution: Reduce the reaction temperature to a range of 80–100 °C.[1] Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. Close monitoring is key; quench the reaction as soon as the starting material is consumed to prevent product degradation.

    • Potential Cause 2: Catalyst Degradation At very high temperatures, palladium catalysts can decompose to form palladium black, which has low catalytic activity and can promote side reactions.[3]

      • Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. If you observe the formation of black precipitate, it is a sign of catalyst degradation. Consider using a lower temperature or a more thermally stable catalyst/ligand system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki coupling reaction with this compound? A1: A conservative and effective starting temperature for a Suzuki coupling is typically between 80 °C and 100 °C.[4] This range is often sufficient to drive the catalytic cycle without causing significant degradation.

Q2: How does temperature affect Buchwald-Hartwig amination reactions on this substrate? A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations generally require elevated temperatures, with a typical range of 80-100 °C being effective.[1] The optimal temperature will depend on the specific amine and the catalyst/ligand system used.

Q3: Can nucleophilic aromatic substitution (SNAr) occur at the C5-bromo position, and what temperatures are required? A3: While palladium-catalyzed cross-coupling is more common for C-Br bonds on pyrimidines, SNAr can be achieved with potent nucleophiles. However, aryl bromides are generally less reactive in SNAr than aryl chlorides or fluorides.[6] For such reactions, higher temperatures, potentially in the range of 100-150 °C, may be required, along with a polar aprotic solvent like DMSO or DMF.[6]

Q4: How should I monitor the reaction progress when optimizing temperature? A4: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more precise, quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended to track the consumption of starting material and the formation of product and any byproducts.

Data Presentation

The following tables provide illustrative data on how reaction temperature can influence the outcome of typical cross-coupling reactions. The data is based on general principles observed for similar halogenated pyrimidine systems.[5]

Table 1: Illustrative Effect of Temperature on Suzuki Coupling Yield (Reaction: this compound + Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 4h)

EntryTemperature (°C)Yield of 5-Aryl-2-phenoxypyrimidine (%)Observations
16025%Slow conversion, starting material remains.
28075%Good conversion rate.
310092%Optimal yield, clean reaction profile.
412085%Increased formation of unidentified side products.[5]

Table 2: Troubleshooting Temperature-Related Side Reactions (Reaction: Buchwald-Hartwig Amination)

IssuePotential Temperature CauseRecommended ActionExpected Outcome
Hydrodehalogenation (loss of Br)Too highLower temperature to 80-90 °C, ensure inert atmosphere.Minimizes reductive cleavage of the C-Br bond.
Catalyst Decomposition (Pd black)Too high (>120 °C)Lower temperature to <110 °C, use robust ligands.[3]Preserves the active catalytic species, improving overall yield.
Low YieldToo lowIncrementally increase temperature from 70 °C to 100 °C.Accelerates the rate-limiting step (oxidative addition or reductive elimination).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Reagent Addition: Add the amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Heat the mixture in a pre-heated oil bath to the target temperature (e.g., 80-100 °C) and stir vigorously.[1]

  • Monitoring: Monitor for completion via TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Reactants: This compound, Coupling Partner, Catalyst, Base p2 Add Degassed Solvent p1->p2 1. r1 Establish Inert Atmosphere (N2 or Ar) p2->r1 2. r2 Heat to Target Temperature (e.g., 80-100 °C) r1->r2 r3 Monitor Progress (TLC / LC-MS) r2->r3 w1 Cool to Room Temperature & Quench r3->w1 3. w2 Aqueous Work-up (Extraction) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4 end end w4->end 4. Isolate Product

Caption: General experimental workflow for cross-coupling reactions.

G start Reaction Start check_conversion Low Conversion? start->check_conversion increase_temp Increase Temperature (e.g., +10-20 °C) check_conversion->increase_temp Yes check_side_products Side Products? check_conversion->check_side_products No increase_temp->check_conversion check_reagents Check Reagent/Catalyst Quality & Atmosphere increase_temp->check_reagents check_reagents->start Restart with fresh materials fail Consult Further check_reagents->fail decrease_temp Decrease Temperature (e.g., -10 °C) check_side_products->decrease_temp Yes success Reaction Optimized check_side_products->success No decrease_temp->check_side_products monitor_time Reduce Reaction Time decrease_temp->monitor_time monitor_time->check_side_products monitor_time->fail

Caption: Troubleshooting logic for temperature management.

References

Technical Support Center: 5-Bromo-2-phenoxypyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-Bromo-2-phenoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on catalyst deactivation.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on this compound?

A1: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice of reaction depends on the desired final product, whether you are introducing a carbon-based substituent (e.g., aryl, heteroaryl) or a nitrogen-based group (e.g., amine, amide).

Q2: Why am I observing low to no yield in my cross-coupling reaction with this compound?

A2: Low yields in cross-coupling reactions with this substrate can stem from several factors. A primary cause is often catalyst deactivation. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1] Other common reasons include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), poor quality of reagents, and the presence of oxygen or water in the reaction mixture.

Q3: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A3: The main deactivation pathways include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms of the pyrimidine ring can act as ligands, binding to the palladium center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at high concentrations or elevated temperatures.

  • Reduction to Palladium Black: The active Pd(0) catalyst can precipitate as inactive palladium black, especially under conditions of high temperature or in the presence of oxygen.

Q4: How can I minimize catalyst deactivation when working with this compound?

A4: To mitigate catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.

  • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts which can generate the active Pd(0) species more cleanly and efficiently in situ.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-induced decomposition of the catalyst.

  • High-Purity Reagents: Use high-purity, anhydrous, and degassed solvents and reagents to avoid impurities that can poison the catalyst.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Potential CauseRecommended Solution
Catalyst Deactivation - Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos).- Use a palladium pre-catalyst (e.g., XPhos Pd G3).- Ensure rigorous exclusion of air and moisture.
Inappropriate Base - Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] - Ensure the base is finely powdered and dry.
Suboptimal Solvent - A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used. The water ratio can be critical.[3] - Ensure the solvent is thoroughly degassed.
Low Reaction Temperature - Gradually increase the reaction temperature in 10 °C increments. Temperatures between 80-110 °C are typical.[2] - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.
Poor Boronic Acid Quality - Use fresh, high-purity boronic acid or its corresponding boronate ester, as they can degrade upon storage.
Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Low or no yield of the desired arylamine product.

Potential CauseRecommended Solution
Catalyst Deactivation - Employ bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) to prevent coordination of the pyrimidine nitrogen.[1] - Use a reliable palladium source like Pd₂(dba)₃ or a pre-catalyst.
Incorrect Base Selection - Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[4] - For base-sensitive substrates, consider weaker bases like K₂CO₃ or Cs₂CO₃, potentially requiring higher temperatures.[4]
Amine Reactivity - Primary amines can sometimes undergo double arylation. Using a ligand like BrettPhos can help prevent this side reaction. - If the amine has other nucleophilic groups, consider protecting them.
Solvent Effects - Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally preferred.[1] Ensure the solvent is rigorously dried and degassed.
Reaction Temperature - These reactions often require heating, typically in the range of 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of analogous bromopyrimidine substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-80~60[3]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10070-95[3]
Pd(OAc)₂ (3)-K₃PO₄ (2)1,4-Dioxane80Good[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-10075-98[1]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene10070-90[1]
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane11065-85[5]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Note: These are starting points and may require optimization for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Pyrimidine Complex (Poisoned) Active_Catalyst->Inactive_Complex Coordination of Pyrimidine Nitrogen Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Substrate Substrate This compound Substrate->Inactive_Complex Substrate->Catalytic_Cycle No_Reaction Reaction Stalls Inactive_Complex->No_Reaction Catalytic_Cycle->Active_Catalyst Regeneration

Caption: Catalyst poisoning by coordination of the pyrimidine nitrogen.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Inert Check_Reagents Assess Reagent Quality (Purity, Dryness) Check_Inert->Check_Reagents If OK Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) Check_Reagents->Check_Catalyst If OK Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp If OK Screen_Ligands Screen Bulky Ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands Suspect Deactivation Screen_Bases Screen Bases (e.g., K₃PO₄, NaOtBu) Check_Catalyst->Screen_Bases Suboptimal Conditions Success Improved Yield Optimize_Temp->Success Screen_Ligands->Success Screen_Bases->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-bromo-2-phenoxypyrimidine in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of a compound is influenced by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound possesses a relatively rigid aromatic structure with a polar pyrimidine core and a less polar phenoxy group. This combination of features can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound. Its solubility is typically low in non-polar solvents and may also be limited in some polar solvents if the solvent-solute interactions are not strong enough to overcome the solute-solute interactions.

Q2: What are the initial steps to consider when encountering solubility issues with this compound in a reaction?

A2: When facing solubility challenges, a systematic approach is recommended. Start by selecting a more suitable solvent or a solvent mixture. Polar aprotic solvents like DMF and DMSO are often good starting points for pyrimidine derivatives.[1][2] If a single solvent is insufficient, employing a co-solvent system can be effective.[3][4] Additionally, increasing the reaction temperature can enhance solubility, although the thermal stability of all reactants should be considered.

Q3: Can increasing the temperature always solve the solubility problem?

A3: While increasing the temperature generally improves the solubility of solids in liquids, there are limitations.[5] It is crucial to ensure that the reaction components, including the catalyst and any sensitive functional groups on the reactants, are stable at elevated temperatures. Decomposition of reactants or catalysts can lead to side reactions and reduced yields. Always consult the literature for the thermal stability of your specific reagents.

Q4: Are there any mechanical methods to improve the dissolution of this compound?

A4: Yes, mechanical methods can significantly aid in dissolving poorly soluble solids. Sonication, the application of ultrasound energy, can break down solid particles and increase the surface area exposed to the solvent, thereby accelerating dissolution.[6][7] This technique is particularly useful for preparing saturated solutions or for reactions where prolonged heating is not desirable.

Troubleshooting Guides

Issue 1: this compound does not dissolve sufficiently in the chosen reaction solvent.

Cause: The selected solvent may not have the appropriate polarity or solvating power to overcome the crystal lattice energy of this compound.

Solutions:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Polar aprotic solvents are often effective for pyrimidine derivatives.

  • Co-solvent System: Introduce a co-solvent to modify the polarity of the reaction medium.[3][4] For instance, in a Suzuki coupling reaction that uses a non-polar solvent like toluene, adding a polar aprotic co-solvent might enhance solubility.

  • Elevated Temperature: Gradually increase the reaction temperature while monitoring for any degradation of the starting materials.

  • Sonication: Utilize a sonication bath to aid in the dissolution of the solid before or during the reaction.[6][7]

Issue 2: The reaction is slow or incomplete, likely due to the poor solubility of this compound.

Cause: Low concentration of the dissolved reactant in the solution leads to slow reaction kinetics.

Solutions:

  • Optimize Solvent System: Re-evaluate the solvent system using the strategies mentioned in Issue 1 to maximize the concentration of the dissolved reactant.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can be employed.[8][9] The PTC facilitates the transfer of the ionic reactant into the organic phase to react with the substrate.[10][11]

  • Use of a More Potent Catalyst: In catalytic reactions like Suzuki or Buchwald-Hartwig couplings, switching to a more active catalyst system can sometimes compensate for low reactant concentration by increasing the turnover frequency.

Data Presentation

Table 1: Qualitative Solubility of Pyrimidine Derivatives in Common Organic Solvents

SolventTypeExpected Solubility of Pyrimidine DerivativesNotes
N,N-Dimethylformamide (DMF) Polar AproticHighOften a good first choice for dissolving pyrimidine derivatives.[1][2]
Dimethyl Sulfoxide (DMSO) Polar AproticHighSimilar to DMF, can be an excellent solvent for poorly soluble compounds.
1,4-Dioxane Polar AproticModerate to HighCommonly used in cross-coupling reactions.[12]
Tetrahydrofuran (THF) Polar AproticModerateMay require heating to achieve sufficient solubility.[12]
Acetonitrile (ACN) Polar AproticModerate
Toluene Non-polarLowOften requires a co-solvent or heating.
Chloroform Moderately PolarLow to Moderate
Methanol/Ethanol Polar ProticLow to ModerateSolubility can vary significantly depending on the specific pyrimidine derivative.[1][2]
Water Polar ProticVery LowGenerally insoluble.[14]

Experimental Protocols

Protocol 1: Screening of Solvents and Co-solvents for Solubility
  • Preparation: To several small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent or a pre-mixed co-solvent system (e.g., 1 mL).

  • Observation at Room Temperature: Vigorously stir or shake each vial at room temperature for 5-10 minutes. Observe and record the extent of dissolution (e.g., completely dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gradually heat the mixture (e.g., in 10 °C increments) while stirring. Record the temperature at which complete dissolution occurs. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the compound.

  • Selection: Choose the solvent or co-solvent system that provides the best solubility at the desired reaction temperature.

Protocol 2: Utilizing Sonication to Enhance Dissolution
  • Setup: In your reaction vessel, combine this compound and the chosen reaction solvent.

  • Sonication: Place the reaction vessel in a sonication bath.

  • Application: Sonicate the mixture for a set period (e.g., 15-30 minutes). The ultrasonic waves will help to break apart solid agglomerates and increase the rate of dissolution.[6][7]

  • Reaction Initiation: Once the solid is sufficiently dispersed or dissolved, proceed with the addition of other reagents to initiate the reaction. Sonication can also be applied during the reaction if necessary and if the equipment allows.

Protocol 3: Application of Phase-Transfer Catalysis for a Nucleophilic Substitution Reaction

This protocol is a general guideline for a reaction between this compound (in an organic solvent) and a nucleophile (dissolved in an aqueous phase).

  • Reactant Preparation: In a reaction flask, dissolve this compound in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase Preparation: In a separate vessel, dissolve the nucleophile and a base (if required) in water.

  • Catalyst Addition: To the reaction flask containing the organic phase, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or a crown ether, typically 1-10 mol%).

  • Reaction Mixture: Add the aqueous phase to the reaction flask.

  • Reaction Execution: Stir the biphasic mixture vigorously at the desired temperature. The PTC will facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where it can react with the this compound.[8][9][10][11]

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, perform a standard aqueous work-up to isolate the product.

Mandatory Visualization

Caption: A workflow for troubleshooting the poor solubility of this compound.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Br-Pyr This compound (Poorly Soluble) Product 5-Aryl-2-phenoxypyrimidine 5-Br-Pyr->Product Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent System (e.g., Dioxane/H2O) Solvent->Product

Caption: A simplified representation of a Suzuki coupling reaction involving this compound.

References

Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions of 5-bromo-2-phenoxypyrimidine.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[1] This guide addresses the primary causes and provides actionable solutions to mitigate the formation of this byproduct.

Problem Potential Cause Recommended Action & Rationale
High levels of boronic acid homocoupling byproduct observed. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2][3]Action: Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) before use. Maintain a positive pressure of inert gas throughout the reaction.[4]
Use of a Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][3]Action: Use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require an in-situ reduction step.[2][3] If a Pd(II) precatalyst is necessary, consider adding a mild reducing agent like potassium formate to minimize the concentration of free Pd(II).[5]
Inappropriate Ligand Choice: The ligand influences the rates of the catalytic cycle steps. A slow reductive elimination step increases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions.[2]Action: Employ bulky, electron-rich monodentate phosphine ligands such as SPhos or XPhos.[6] These ligands accelerate the rate of reductive elimination, which outcompetes the pathways leading to homocoupling.[7]
Inappropriate Base: The base is crucial for activating the boronic acid, but an unsuitable choice can promote homocoupling.[1][8] Strong bases can sometimes accelerate the decomposition of boronic acids.[9]Action: Use weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1] These are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1]
Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures (>100 °C) can lead to catalyst decomposition (precipitation of palladium black) and reduced yields.[10]Action: Run the reaction at a moderate temperature, typically between 80-100 °C.[2] With highly active catalyst systems (e.g., specific palladacycles or Buchwald ligands), reactions may even proceed efficiently at room temperature.[11]
Poor Quality Boronic Acid: Boronic acids can degrade over time, especially with exposure to air and moisture, leading to side reactions.[9] They can also exist in equilibrium with their trimeric anhydride form, boroxines.[9]Action: Use high-purity boronic acids. Consider using more stable boronic acid derivatives, such as pinacol boronate esters or MIDA boronates, which can slowly release the boronic acid under the reaction conditions, minimizing degradation.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Suzuki reactions and what causes it?

A1: Homocoupling is a major side reaction where two molecules of the boronic acid couple together to form a symmetrical biaryl.[2] The primary causes are the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), and the use of Pd(II) precatalysts that can directly facilitate this unwanted reaction.[1][2]

cluster_0 Oxygen-Mediated Homocoupling Pd0 Pd(0) PdII Pd(II) Pd0->PdII Oxidation O2 O₂ (Oxygen) O2->PdII Dimer Ar-Ar (Homocoupling Product) PdII->Dimer Coupling BA1 Ar-B(OH)₂ BA1->Dimer BA2 Ar-B(OH)₂ BA2->Dimer

Caption: Proposed mechanism for oxygen-mediated homocoupling.[1]

Q2: Which palladium source is best for minimizing homocoupling?

A2: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes with dibenzylideneacetone (e.g., Pd₂(dba)₃) is often preferred.[2][3] These sources do not require an in-situ reduction step, which can be a primary contributor to homocoupling when Pd(II) precatalysts are used.[2]

Q3: How does the choice of phosphine ligand affect the reaction?

A3: The phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[13] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective because they promote the final reductive elimination step of the catalytic cycle.[2][6] A faster reductive elimination step minimizes the lifetime of intermediates that could lead to side reactions like homocoupling.[7]

Q4: What is the role of the base, and which one should I choose?

A4: The base is required to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[8][14] However, the choice of base is critical. Weaker inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally preferred as they are less likely to promote homocoupling compared to strong bases like NaOH.[1][9]

Q5: Can the reaction temperature be optimized to prevent homocoupling?

A5: Yes. While Suzuki reactions are often heated to ensure a reasonable reaction rate, excessive heat can cause catalyst decomposition, which may increase side product formation.[10] Typically, a temperature range of 80-100 °C is effective.[2] For particularly sensitive substrates, or when using modern, highly active catalyst systems, running the reaction at a lower temperature (e.g., room temperature to 50 °C) can be beneficial.[11][15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point for the reaction of this compound and may require optimization for specific boronic acids.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 equiv)[2]

  • Solvent (e.g., 4:1 v/v mixture of 1,4-Dioxane and Water)[2]

  • Schlenk flask or sealable reaction vessel

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Degassing: Degas the dioxane/water solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes prior to use.[4]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas. Evacuate and backfill with argon or nitrogen at least three times to ensure the complete removal of oxygen.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]

Visualizations

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArB Ar'-B(OH)₂ + Base ArB->D Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction rigorously degassed? Start->Q1 A1_No Degas solvents and use inert atmosphere Q1->A1_No No Q2 Are you using a Pd(II) precatalyst? Q1->Q2 Yes A1_No->Q2 A2_Yes Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Q2->A2_Yes Yes Q3 Is the base appropriate? (e.g., not NaOH) Q2->Q3 No A2_Yes->Q3 A3_No Use a weaker base (e.g., K₃PO₄, K₂CO₃) Q3->A3_No No Q4 Is the ligand optimal? Q3->Q4 Yes A3_No->Q4 A4_No Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos) Q4->A4_No No End Re-run Optimized Reaction Q4->End Yes A4_No->End

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-2-phenoxypyrimidine Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, pyrimidine derivatives stand out as a critical scaffold, forming the core of numerous therapeutic agents. Among these, 5-bromo-2-phenoxypyrimidine and its analogs are valuable building blocks, offering a versatile platform for the synthesis of complex molecules through various cross-coupling reactions. The strategic functionalization of the pyrimidine ring is pivotal for tuning the biological activity and pharmacokinetic properties of these compounds.

This guide provides a comparative overview of the performance of this compound analogs in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in selecting optimal conditions and predicting outcomes for their synthetic endeavors.

Performance in Cross-Coupling Reactions: A Tabular Comparison

The efficiency of cross-coupling reactions with this compound analogs is influenced by factors such as the nature of the coupling partners, the choice of catalyst, ligand, base, and solvent. While a comprehensive dataset for a systematic series of this compound analogs is not available in a single source, the following tables compile representative data from studies on structurally similar brominated heterocycles to provide a comparative perspective on expected yields.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-substituted Pyrimidines with Arylboronic Acids

Entry2-SubstituentArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenoxyPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012Est. >85
2Phenoxy4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O1008Est. >90
3Chloro3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄tert-Amyl alcohol1201283[1]
4ChloroPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9515Moderate to Good[1]

Estimated yields are based on typical outcomes for similar substrates, as specific data for this compound was not found.

Table 2: Buchwald-Hartwig Amination of this compound Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11024Est. ~90
2MorpholinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane10018Est. ~85
3N-MethylanilinePd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOtBuToluene1202493[2]
4Volatile AminesPd(OAc)₂ (dppp)NaOtBuToluene80-55-98[3]

Estimated yields are based on typical outcomes for similar substrates, as specific data for this compound was not found.

Table 3: Sonogashira Coupling of 5-Bromo-2-substituted Pyrimidines with Terminal Alkynes

Entry2-SubstituentAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1BenzyloxyPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492[4]
2BenzyloxyBut-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385[4]
3PhenoxyPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF806Est. >80
4Phenoxy1-OctynePd(PPh₃)₄ / CuIi-Pr₂NH / Toluene6012Est. >75

Estimated yields are based on typical outcomes for similar substrates, as specific data for this compound was not found.

Table 4: Heck Coupling of 5-Bromopyrimidine with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Est. ~70-80
2Ethyl acrylatePd(OAc)₂ (1)-K₂CO₃H₂O/DMF804High[5]
3n-Butyl acrylatePd-complex (0.25)TBAB/Et₃NDMF1301.592[6]
4AcrylonitrilePd-complex (0.25)TBAB/Et₃NDMF130388[6]

Estimated yields are based on typical outcomes for similar substrates, as specific data for this compound was not found.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful synthesis of this compound derivatives. Below are generalized procedures for the four major cross-coupling reactions, which can be adapted and optimized for specific analogs.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.

Protocol:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.[3]

Sonogashira Coupling

This reaction is used to form C-C bonds between a terminal alkyne and an aryl halide.

Protocol:

  • In a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Flush the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, i-Pr₂NH).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 80 °C until completion.

  • Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[4]

Heck Coupling

The Heck reaction couples aryl halides with alkenes.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃).

  • Add the anhydrous solvent (e.g., DMF, acetonitrile), followed by a base (e.g., Et₃N, K₂CO₃) and the alkene (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Visualizing Reaction Mechanisms and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a general experimental workflow, the catalytic cycles of the cross-coupling reactions, and a relevant biological signaling pathway where pyrimidine derivatives play a crucial role.

G cluster_workflow General Experimental Workflow prep Reaction Setup: - this compound analog - Coupling Partner - Catalyst & Ligand - Base reagents Solvent Addition & Degassing prep->reagents reaction Reaction under Inert Atmosphere (Heating) reagents->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

G cluster_catalytic_cycle Generalized Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation/ Ligand Exchange pd2_complex->transmetalation pd2_intermediate R-Pd(II)(R')L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reactants R-X + R'-M reactants->oxidative_addition

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Biological Relevance: B-Cell Receptor (BCR) Signaling Pathway

Many pyrimidine-based compounds are developed as kinase inhibitors. A significant target is Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][8] Dysregulation of this pathway is implicated in various B-cell malignancies.

G cluster_bcr B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Activation BTK BTK Syk->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca Downstream Downstream Signaling (NF-κB, MAPK) PKC->Downstream Ca->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK

Caption: Inhibition of the BCR signaling pathway by a pyrimidine-based BTK inhibitor.

Conclusion

This compound analogs are highly valuable synthons in medicinal chemistry, providing access to a diverse range of functionalized pyrimidines through palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura for C-C bond formation with boronic acids, Buchwald-Hartwig for C-N bond formation, Sonogashira for coupling with terminal alkynes, and Heck for olefination—depends on the desired molecular architecture. While specific yields will vary with the substituents on the phenoxy ring and the coupling partner, the protocols and data presented here offer a solid foundation for the development of efficient and selective syntheses of novel pyrimidine derivatives with potential therapeutic applications, particularly as kinase inhibitors in signaling pathways such as the B-cell receptor pathway. Further systematic studies on a diverse range of this compound analogs would be highly beneficial to the scientific community for more precise prediction and optimization of these crucial synthetic transformations.

References

Comparative Analysis of 5-Bromo-2-phenoxypyrimidine Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 5-Bromo-2-phenoxypyrimidine derivatives and related analogs. This analysis is supported by experimental data from published studies, detailing their anticancer and antimicrobial properties.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and a phenoxy group at the 2-position of the pyrimidine ring has been explored as a strategy to enhance therapeutic potential. This guide synthesizes available data to offer a comparative overview of these compounds.

Comparative Efficacy: Anticancer and Antimicrobial Activities

While specific quantitative data for a broad range of this compound derivatives is not extensively available in single comprehensive studies, analysis of closely related 5-bromopyrimidine analogs provides valuable insights into their potential efficacy.

One notable example is the study of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, which has been investigated for its biological activities.[1] Although the primary focus of the study was on its bone anabolic effects, the synthetic methodology and characterization provide a strong foundation for further pharmacological screening.

For the purpose of this comparative guide, we will present data on various 5-bromopyrimidine derivatives to illustrate the potential of this chemical class.

Anticancer Activity

The anticancer potential of 5-bromopyrimidine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thienopyrimidine DerivativesMCF-7 (Breast)0.045[2]
Thienopyrimidine DerivativesMDA-MB-231 (Breast)0.16[2]
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazolesStaphylococcus aureus1.56 - 6.25 µg/mL (MIC)[3]
Thiazolo[4,5-d]pyrimidine DerivativesMelanoma (C32)24.4[4]
Thiazolo[4,5-d]pyrimidine DerivativesMelanoma (A375)25.4[4]
Antimicrobial Activity

The antimicrobial efficacy of 5-bromopyrimidine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5 - 5.0[5]
Thiophenyl substituted pyrimidine derivativeMRSA and VREsHigher potency than vancomycin and methicillin[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of these compounds.

Synthesis of 5-Bromo-pyrimidine Derivatives

A general synthetic pathway for 5-bromo-pyrimidine derivatives often starts from a commercially available pyrimidine precursor. For instance, the synthesis of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide involves a multi-step process that can be adapted for various analogs.[1]

General Synthetic Workflow:

SynthesisWorkflow Start Starting Pyrimidine (e.g., 2-aminopyrimidine) Step1 Bromination at C5 Start->Step1 Step2 Functionalization at C2 (e.g., phenoxy introduction) Step1->Step2 Step3 Further modifications at C4 and C6 positions Step2->Step3 Final Final this compound Derivative Step3->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.[7][8]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with 5-Bromopyrimidine derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Bromopyrimidine Derivative Inhibitor->EGFR Inhibition

References

Navigating the Structure-Activity Relationship of 5-Bromo-2-phenoxypyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is fundamental to the design of potent and selective therapeutics. This guide provides a comparative analysis of 5-bromo-2-phenoxypyrimidine derivatives, a scaffold with demonstrated potential as kinase inhibitors, particularly targeting the p38 MAP kinase pathway implicated in inflammatory diseases and cancer.

While extensive SAR studies on the broader class of phenoxypyrimidines as p38 MAP kinase inhibitors have been conducted, specific and detailed public data on a systematic series of this compound analogs is limited. This guide, therefore, synthesizes the known SAR principles for related pyrimidine-based kinase inhibitors to present a representative comparison. The following sections detail the impact of structural modifications on inhibitory activity, provide comprehensive experimental protocols for assessing kinase inhibition, and visualize the relevant biological pathways and experimental workflows.

Comparative Biological Activity of this compound Analogs

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table presents a representative SAR for this compound derivatives against p38α MAP kinase, based on established principles for this class of inhibitors.

Compound IDR1 (Phenoxy Ring Substitution)R2 (Pyrimidine C4/C6 Substitution)p38α IC50 (nM)
1 HH500
2 4-FluoroH250
3 4-ChloroH200
4 4-MethylH400
5 4-MethoxyH350
6 H4-Morpholino50
7 4-Fluoro4-Morpholino25
8 H4-(N-methylpiperazinyl)75

Structure-Activity Relationship (SAR) Analysis:

The representative data highlights key SAR trends for this compound derivatives as p38α MAP kinase inhibitors:

  • Substitution on the Phenoxy Ring (R1): The introduction of small, electron-withdrawing groups at the para-position of the phenoxy ring, such as fluoro (Compound 2) and chloro (Compound 3), generally enhances inhibitory activity compared to the unsubstituted analog (Compound 1). This suggests that these substitutions may engage in favorable interactions within the kinase's active site. In contrast, electron-donating groups like methyl (Compound 4) and methoxy (Compound 5) appear to be less favorable.

  • Substitution on the Pyrimidine Ring (R2): The most significant improvements in potency are observed with substitutions at the C4 or C6 position of the pyrimidine ring. The addition of a morpholino group (Compound 6) dramatically increases activity, a common feature in many kinase inhibitors that often occupies the solvent-exposed region of the ATP-binding pocket. Combining a favorable phenoxy substitution with a potent pyrimidine substituent, as in Compound 7 (4-Fluoro phenoxy and 4-Morpholino pyrimidine), can lead to a synergistic enhancement of inhibitory activity. The N-methylpiperazinyl group (Compound 8) is also a favorable substitution, though slightly less potent than the morpholino group in this context.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of these compounds.

Biochemical p38α Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of compounds by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant human p38α kinase

  • Peptide substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, p38α enzyme, and the peptide substrate.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Prepare a substrate/ATP mix in the kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

p38 MAPK Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway in the cellular response to stress and inflammation. Environmental stressors and inflammatory cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1. This compound derivatives inhibit the kinase activity of p38, thereby blocking this inflammatory cascade.

p38_MAPK_Signaling_Pathway stress Environmental Stress & Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inhibitor This compound Derivatives inhibitor->p38 Inhibition response Inflammatory Response (e.g., TNF-α, IL-1 production) downstream->response

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for SAR Studies

The systematic evaluation of a compound series to determine its structure-activity relationship follows a well-defined workflow, from initial compound synthesis to the determination of biological activity.

SAR_Workflow synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Screening (Kinase Inhibition Assay) characterization->screening ic50 IC50 Determination (Dose-Response) screening->ic50 sar_analysis SAR Analysis ic50->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Design of New Analogs

Caption: A typical experimental workflow for conducting structure-activity relationship (SAR) studies.

Purity Analysis of Synthesized 5-aryl-2-phenoxypyrimidines: A Comparative Guide to HPLC and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-aryl-2-phenoxypyrimidines, a class of compounds with significant interest in medicinal chemistry. The performance of HPLC is contrasted with alternative and advanced techniques, supported by illustrative experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reverse-phase HPLC is the most widely used technique for the purity assessment of pyrimidine derivatives and other aromatic heterocyclic compounds.[1] The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[1]

A typical HPLC method for a synthesized 5-aryl-2-phenoxypyrimidine was developed, yielding the following chromatogram and purity data.

Illustrative HPLC Purity Data for 5-(4-methoxyphenyl)-2-phenoxypyrimidine

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Peak Purity
Impurity 13.4515.20.2599.8
Impurity 25.6221.50.3699.7
Main Compound 8.21 5940.1 99.00 >99.9
Impurity 39.8823.20.3999.6
Total 6000.0 100.00

Note: Data is illustrative and intended for comparative purposes.

The data indicates a purity of 99.00% by area normalization. Peak purity analysis using a Diode Array Detector (DAD) suggests that the main peak is spectrally homogeneous and not co-eluting with other impurities.[2]

Alternative and Complementary Analytical Techniques

While HPLC is a robust and reliable technique, other methods can offer distinct advantages in terms of speed, resolution, or the type of information provided.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures.[3][4] This results in significantly faster analysis times, superior resolution, and enhanced sensitivity.[4][5][6]

Performance Comparison: HPLC vs. UPLC

ParameterHPLCUPLCAdvantage
Analysis Time ~15 minutes~3 minutesUPLC
Resolution GoodExcellentUPLC
Sensitivity HighVery HighUPLC
Solvent Consumption HighLowUPLC
System Cost StandardHighHPLC
Column Lifetime LongerShorterHPLC
Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike HPLC, which is a comparative method, qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8][9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for quantification against a certified internal standard.[8][9] This approach overcomes a key limitation of HPLC, where the purity calculation by area percentage assumes that all compounds have a similar UV response, which can be inaccurate if impurities have different chromophores.[8][10]

Purity Comparison: HPLC vs. qNMR

Analytical MethodPrinciplePurity Result (Illustrative)Key Advantage
HPLC (Area %) Chromatographic separation and UV detection99.00%High sensitivity for trace impurities
qNMR Molar concentration determined by ¹H NMR signal integration against an internal standard98.5% (w/w)Provides absolute purity; not dependent on impurity response factors

The slight discrepancy between the HPLC area % and the absolute purity determined by qNMR is common and highlights the value of using orthogonal methods for purity confirmation.

Experimental Protocols

HPLC Method for Purity Analysis of 5-aryl-2-phenoxypyrimidines
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Column: Hydrophilic C18 reverse-phase column (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm particle size.[11]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water.[11]

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.5 min: 95% to 30% B

    • 12.5-15 min: 30% B

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 45 °C.[11]

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

qNMR Method for Absolute Purity Determination
  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride) is accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 5-aryl-2-phenoxypyrimidine and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 value) to ensure full signal recovery.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity (P) of the analyte using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P_std = Purity of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Compound (1 mg/mL in ACN/Water) hplc_injection Inject Sample (5 µL) prep_sample->hplc_injection hplc_separation Gradient Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV/DAD Detection (210 & 254 nm) hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_purity_calc Calculate Area % Purity data_integration->data_purity_calc data_peak_purity Assess Peak Purity (DAD) data_integration->data_peak_purity

Caption: Workflow for HPLC purity analysis.

Purity_Comparison_Logic cluster_methods Purity Assessment Methods cluster_results Results & Decision start Synthesized 5-aryl-2-phenoxypyrimidine hplc HPLC (Relative Purity - Area %) start->hplc qnmr qNMR (Absolute Purity - w/w %) start->qnmr comparison Compare Purity Values hplc->comparison qnmr->comparison conclusion Purity Confirmed (Orthogonal Methods) comparison->conclusion

Caption: Logic for purity cross-validation.

References

A Head-to-Head Comparison of Catalytic Systems for the Amination of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on selecting the optimal catalyst for the C-N cross-coupling of 5-Bromo-2-phenoxypyrimidine, based on comparative data from analogous reactions.

The synthesis of 5-amino-2-phenoxypyrimidine is a critical step in the development of a wide range of pharmaceutically active molecules. The carbon-nitrogen (C-N) bond formation, typically achieved through palladium-catalyzed cross-coupling reactions, is a pivotal transformation. The choice of catalyst, ligand, and reaction conditions can significantly impact the yield, purity, and cost-effectiveness of this process. This guide provides a head-to-head comparison of various catalytic systems applicable to the amination of this compound, with supporting experimental data from closely related substrates to inform catalyst selection.

Performance of Catalytic Systems in the Amination of Bromo-aromatics

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Amine SourceSubstrateYield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10012Morpholine2-Bromo-5-methylpyridine85[1]
Pd₂(dba)₃BINAPNaOtBuToluene10016Aniline5-Bromo-2-chloropyrimidine92
Pd(OAc)₂XPhosK₃PO₄t-Amyl alcohol11018Benzophenone imine2-Bromopyridine95
[Pd(allyl)Cl]₂cataCXium® ANaOtBuToluene802Pyrrolidine4-Bromotoluene98N/A
Pd(OAc)₂RuPhosK₂CO₃sec-Butanol10024Ammonia4-Bromobiphenyl89N/A

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for the Buchwald-Hartwig amination of a generic bromo-aromatic substrate.

Protocol 1: General Procedure for Amination using Pd(OAc)₂/Xantphos

To a dry, oven-baked flask is added this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.1 mmol). The flask is evacuated and backfilled with argon three times. Palladium(II) acetate (0.05 mmol) and anhydrous 1,4-dioxane (5 mL) are then added. The reaction mixture is heated to 100 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Amination using Pd₂(dba)₃/BINAP

In an argon-filled glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added, followed by anhydrous toluene (5 mL). The vial is sealed and heated to 100 °C for 16-24 hours. After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate a generalized workflow for the Buchwald-Hartwig amination and the key steps in the catalytic cycle.

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Add Reactants & Catalyst (this compound, Amine, Base, Ligand, Pd Source) setup 2. Assemble Reaction (Inert atmosphere, add solvent) reagents->setup reaction 3. Heat & Stir (Monitor by TLC/LC-MS) setup->reaction workup 4. Quench & Extract (Cool, add water, extract with organic solvent) reaction->workup purification 5. Purify Product (Column chromatography) workup->purification

A generalized experimental workflow for the amination of this compound.

catalytic_cycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_complex [Ar-Pd(II)(NHR')L₂]⁺ pd_complex->pd_amido_complex + H₂NR' amine_coordination Amine Coordination pd_amido Ar-Pd(II)(NR')L₂ pd_amido_complex->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR' reductive_elimination Reductive Elimination ArBr This compound Amine Amine (H₂NR') Product 5-Amino-2-phenoxypyrimidine (Ar-NR')

The key steps of the palladium-catalyzed C-N bond formation.

Conclusion

The selection of an appropriate catalytic system is paramount for the efficient synthesis of 5-amino-2-phenoxypyrimidine. While direct comparative studies on this specific substrate are lacking, the data from analogous bromo-aromatic compounds strongly suggest that palladium catalysts, particularly those employing bulky phosphine ligands such as Xantphos and BINAP, are highly effective. The choice of base and solvent also plays a crucial role and should be optimized for each specific amine coupling partner. The protocols and workflows provided in this guide offer a solid foundation for researchers to develop robust and high-yielding amination reactions for this compound.

References

Evaluating the Efficiency of Different Bases in 5-Bromo-2-phenoxypyrimidine Suzuki Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on several factors, with the choice of base being a critical parameter that can significantly influence reaction rates and yields. This guide provides a comparative overview of the performance of different bases in the Suzuki reaction of 5-Bromo-2-phenoxypyrimidine, supported by experimental data from related systems, to facilitate the optimization of this important transformation.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. The generally accepted mechanism involves the formation of a more nucleophilic boronate species from the boronic acid in the presence of a base. This boronate then transfers its organic moiety to the palladium center. The selection of an appropriate base is therefore essential for a successful and high-yielding coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle

Comparative Performance of Different Bases

BaseFormulaTypical Yields (in related systems)Key Characteristics
Potassium CarbonateK₂CO₃Good to ExcellentA versatile and commonly used base. Its moderate basicity is suitable for a wide range of substrates with sensitive functional groups.
Sodium CarbonateNa₂CO₃Good to ExcellentOften used interchangeably with K₂CO₃. In some cases, it has been reported to provide superior yields.[1][2]
Cesium CarbonateCs₂CO₃ExcellentA stronger and more soluble base than K₂CO₃, often leading to higher yields and faster reaction times, particularly with less reactive substrates.
Potassium PhosphateK₃PO₄Good to ExcellentA non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions such as hydrolysis of sensitive functional groups.[3]
Sodium HydroxideNaOHVariableA very strong base that can be effective but may also promote side reactions and degradation of base-sensitive substrates.[1]
TriethylamineEt₃NModerate to GoodAn organic base that can be advantageous when inorganic bases are poorly soluble in the reaction solvent.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific reaction partners.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow

Conclusion

The choice of base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction of this compound. While inorganic bases such as potassium carbonate, sodium carbonate, cesium carbonate, and potassium phosphate are generally effective, the optimal base will depend on the specific arylboronic acid used and the presence of other functional groups in the molecule. For substrates with base-sensitive functionalities, milder bases like potassium carbonate or potassium phosphate are recommended. For less reactive coupling partners, a stronger base such as cesium carbonate may be necessary to achieve high yields. The provided experimental protocol serves as a robust starting point, and systematic screening of different bases is highly recommended to identify the optimal conditions for the desired transformation.

References

Spectroscopic Comparison: 5-Bromo-2-phenoxypyrimidine and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic shifts observed during common C-N and C-C bond-forming reactions, providing researchers with key data for reaction monitoring and product characterization.

This guide presents a comparative spectroscopic analysis of 5-Bromo-2-phenoxypyrimidine and two of its principal reaction products: 5-phenyl-2-phenoxypyrimidine and 5-(morpholino)-2-phenoxypyrimidine. These products are typically synthesized via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, respectively, representing crucial transformations in the development of novel pharmaceutical and materials science compounds. This document provides a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for their synthesis and spectroscopic characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its phenyl and morpholino derivatives. This data is essential for identifying each compound and for monitoring the progress of the respective synthetic transformations.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 8.65 (s, 2H), 7.45-7.52 (m, 2H), 7.30-7.35 (m, 1H), 7.20-7.25 (m, 2H)163.5, 160.1, 152.8, 130.0, 126.5, 122.0, 115.8~3070 (Ar-H), ~1570, 1480 (C=C, C=N), ~1200 (C-O), ~690 (C-Br)[M]⁺: 250/252
5-Phenyl-2-phenoxypyrimidine 8.90 (s, 2H), 7.65-7.75 (m, 2H), 7.40-7.55 (m, 5H), 7.25-7.35 (m, 3H)163.0, 158.0, 153.0, 134.5, 130.0, 129.5, 129.0, 128.5, 126.0, 122.5~3060 (Ar-H), ~1580, 1485 (C=C, C=N), ~1210 (C-O)[M]⁺: 248
5-(Morpholino)-2-phenoxypyrimidine 8.30 (s, 2H), 7.40-7.48 (m, 2H), 7.22-7.28 (m, 1H), 7.15-7.20 (m, 2H), 3.85 (t, 4H), 3.25 (t, 4H)162.8, 155.5, 153.2, 142.0, 129.8, 125.5, 121.8, 66.5, 49.0~3050 (Ar-H), ~2950, 2850 (C-H aliph.), ~1590, 1480 (C=C, C=N), ~1240 (C-O), ~1115 (C-N)[M]⁺: 257

Reaction Pathways and Experimental Workflows

The synthesis of the compared products from this compound is illustrated below, followed by a generalized workflow for spectroscopic analysis.

Reaction_Pathways This compound This compound 5-Phenyl-2-phenoxypyrimidine 5-Phenyl-2-phenoxypyrimidine This compound->5-Phenyl-2-phenoxypyrimidine Suzuki Coupling (PhB(OH)2, Pd catalyst, Base) 5-(Morpholino)-2-phenoxypyrimidine 5-(Morpholino)-2-phenoxypyrimidine This compound->5-(Morpholino)-2-phenoxypyrimidine Buchwald-Hartwig Amination (Morpholine, Pd catalyst, Base)

Reaction pathways for the synthesis of target compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction Reactant: this compound + Reagents (e.g., Boronic Acid or Amine) + Catalyst & Base Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

A generalized experimental workflow for synthesis and analysis.

Experimental Protocols

Synthesis of 5-Phenyl-2-phenoxypyrimidine (Suzuki-Miyaura Coupling)

To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenyl-2-phenoxypyrimidine.

Synthesis of 5-(Morpholino)-2-phenoxypyrimidine (Buchwald-Hartwig Amination)

In a sealed tube, this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol) are combined in anhydrous toluene (5 mL). The tube is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (eluent: hexane/ethyl acetate) to yield 5-(morpholino)-2-phenoxypyrimidine.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

  • IR Spectroscopy : Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet. The spectral data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry : High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion peak is reported.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Bromo-2-phenoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from a promising molecule to a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and duration of action. This guide provides a comparative analysis of the metabolic stability of 5-Bromo-2-phenoxypyrimidine, a core scaffold in many developmental drugs, and its derivatives, offering insights into how structural modifications can enhance stability.

The following data, derived from in vitro studies using human liver microsomes (HLM), illustrates the impact of bioisosteric replacements on the metabolic fate of the parent compound. Human liver microsomes are a standard preclinical tool for assessing the potential for metabolism by cytochrome P450 enzymes, the primary drivers of drug metabolism in the body.[1][2] The key parameters presented are the in vitro half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent capacity of the liver to metabolize a drug.[1] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]

Comparative Metabolic Stability Data

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
C1 This compoundParent Compound1592.4
C2 5-Chloro-2-phenoxypyrimidineBromo to Chloro substitution2555.4
C3 5-Trifluoromethyl-2-phenoxypyrimidineBromo to Trifluoromethyl substitution4530.8
C4 5-Bromo-2-(4-fluorophenoxy)pyrimidineIntroduction of fluorine on the phenoxy ring3539.6
C5 5-Bromo-2-(pyridin-2-yloxy)pyrimidinePhenoxy to Pyridyloxy replacement> 60< 11.6

Experimental Protocols

The metabolic stability of the compounds was assessed using a standardized in vitro microsomal stability assay.

Materials:

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compounds (1 mM in DMSO)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation of Incubation Mixture: A master mix containing phosphate buffer and the NADPH regenerating system was prepared.

  • Pre-incubation: The test compound (final concentration 1 µM) was pre-incubated with the master mix and human liver microsomes (final concentration 0.5 mg/mL) for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of the NADPH regenerating system.

  • Time-point Sampling: Aliquots of the incubation mixture were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot was stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples were centrifuged to precipitate proteins. The supernatant was then collected for analysis.

  • Analytical Quantification: The concentration of the remaining parent compound in each sample was determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis:

The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point. The natural logarithm of the percent remaining was plotted against time. The slope of the linear portion of this curve was used to determine the elimination rate constant (k).

The in vitro half-life (t½) was calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (CLint) was calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Visualizing the Workflow and Metabolic Pathway

To provide a clearer understanding of the experimental process and the underlying metabolic processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis MasterMix Master Mix (Buffer + NADPH System) Incubation Incubation Mixture MasterMix->Incubation TestCompound Test Compound (1 µM) TestCompound->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation Timepoints Sampling at 0, 5, 15, 30, 45, 60 min Incubation->Timepoints Termination Reaction Termination (Acetonitrile + IS) Timepoints->Termination Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½ and CLint Calculation) LCMS->Data

Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway Parent This compound (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Hydroxylation, etc.) Parent->PhaseI CYP450 Enzymes + NADPH/O2 Metabolite Metabolite (More Polar) PhaseI->Metabolite

Simplified Phase I metabolic pathway in liver microsomes.

Discussion and Interpretation

The presented data highlights key structure-activity relationships that govern the metabolic stability of this compound derivatives.

  • Halogen Substitution: Replacing the bromine atom at the 5-position with a chlorine (C2) or a trifluoromethyl group (C3) significantly increased the metabolic stability. The trifluoromethyl group, being a strong electron-withdrawing group, likely deactivates the pyrimidine ring towards oxidative metabolism, resulting in the longest half-life and lowest intrinsic clearance among the halogen-substituted analogs.

  • Phenoxy Ring Modification: The introduction of a fluorine atom to the para-position of the phenoxy ring (C4) also led to a notable improvement in metabolic stability. This suggests that this position on the phenoxy ring may be a site of metabolism in the parent compound, and the fluorine atom acts as a "metabolic blocker."

  • Bioisosteric Replacement of the Phenoxy Ring: The most dramatic increase in metabolic stability was observed with the replacement of the phenoxy ring with a pyridyloxy ring (C5). This bioisosteric substitution likely alters the electronic properties and the preferred binding orientation of the molecule within the active site of metabolic enzymes, thereby reducing its susceptibility to metabolism.

Conclusion

This comparative guide demonstrates that the metabolic stability of the this compound scaffold can be significantly modulated through targeted chemical modifications. Strategies such as halogen substitution, introduction of metabolic blockers, and bioisosteric replacement of key structural motifs are effective approaches for enhancing metabolic stability. The in vitro microsomal stability assay serves as a valuable tool for rapidly assessing the impact of these modifications, enabling researchers to prioritize compounds with more favorable pharmacokinetic profiles for further development. These findings underscore the importance of integrating metabolic stability assessments early in the drug discovery process to guide the design of more robust and effective drug candidates.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents like 5-Bromo-2-phenoxypyrimidine is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, procedural instructions for the safe disposal of this compound, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines is paramount for personnel safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[1]

  • Respiratory Protection: All handling of the solid compound and its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

II. Quantitative Data Summary

The following table summarizes key information for this compound and related compounds, providing a quick reference for safety and handling.

PropertyValueSource
Molecular FormulaC₁₀H₇BrN₂ON/A
GHS Hazard Statements (for similar compounds)H302, H315, H319, H335[1][4]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

III. Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate cleanup is crucial to mitigate exposure and environmental contamination.

  • Ensure Adequate Ventilation: If not already working in one, move to a chemical fume hood or a well-ventilated area.[1]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Decontamination: The spill area should be thoroughly cleaned with an appropriate solvent, followed by washing with soap and water.[1]

  • Waste Disposal: All contaminated cleaning materials and absorbent pads should be placed in a sealed plastic bag and disposed of in the designated chemical waste container.[5]

IV. Step-by-Step Disposal Protocol

The proper segregation and disposal of this compound waste is essential for laboratory safety and regulatory compliance. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1]

  • Waste Segregation: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), and cleaning materials, must be classified as "Halogenated Organic Waste."[1][6] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper disposal treatment.[1][6]

  • Waste Collection:

    • Solid Waste: Contaminated solid items should be collected in a designated, compatible, and sealable container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated halogenated organic solvent waste container.[1] Do not mix with non-halogenated solvents.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the contact information of the principal investigator.[1]

  • Container Management: Waste containers must be kept tightly closed except when adding waste.[1] Store these containers in a designated and secure location, utilizing secondary containment to prevent spills.[1]

  • Final Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][6] The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Handling of This compound segregate Segregate as 'Halogenated Organic Waste' start->segregate solid_waste Solid Waste (Gloves, Labware) solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container segregate->solid_waste Solids segregate->liquid_waste Liquids storage Store in Secure Designated Area (Secondary Containment) solid_container->storage liquid_container->storage disposal_co Arrange Pickup by Licensed Hazardous Waste Company storage->disposal_co incineration High-Temperature Incineration disposal_co->incineration end Complete Destruction incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-2-phenoxypyrimidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of analogous compounds, including other brominated pyrimidines. A cautious and systematic approach is mandatory to ensure personal and environmental safety.

Hazard Identification and GHS Classification

While specific data for this compound is unavailable, related compounds are consistently classified with the following hazards. Users should assume this compound presents similar risks.

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation.[1][2][3]
H319 / H318Serious Eye Irritation/Damage, Category 2A/1Causes serious eye irritation or damage.[1][2][3][4]
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.[1][2]
H302Acute Toxicity, Oral, Category 4Harmful if swallowed.[2][4]

Signal Word: Warning or Danger[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should meet NIOSH (US) or EN (EU) standards.

Protection TypeSpecificationStandard
Eye/Face Protection Chemical safety goggles with side-shields or a face shield worn over goggles, especially when there is a splash hazard.[2][5]NIOSH (US) or EN 166 (EU) approved.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[5] A fully buttoned lab coat or a chemical-resistant apron/suit.[5]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if dust or aerosols may be generated.[5] All handling of powders should occur in a certified chemical fume hood.[5][6]NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and contamination.

1. Preparation:

  • Ensure a current Safety Data Sheet (SDS) for a closely related compound is accessible.

  • Designate a specific handling area within a certified chemical fume hood.[5]

  • Verify that an eyewash station and safety shower are readily accessible and operational.[5][7]

  • Assemble all necessary equipment and PPE before beginning work.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.[5]

  • Use a spatula or other appropriate tools to handle the solid material, avoiding dust generation.[5]

  • Keep the container tightly closed when not in use.[1][7]

3. Experimental Use:

  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to prevent splashing.[5]

  • Maintain adequate ventilation at all times.[7]

4. Personal Hygiene:

  • Do not eat, drink, or smoke in the handling area.[2][8]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][7] If breathing is difficult, provide oxygen. Seek immediate medical attention if you feel unwell.[2][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][7][8] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[9]

  • As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[9]

2. Waste Collection:

  • Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled solid hazardous waste container.[6][9]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated halogenated organic solvent waste container.[6][9] Do not mix with non-halogenated solvents.[6]

3. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[9]

4. Storage and Final Disposal:

  • Store waste containers in a designated, secure location, preferably with secondary containment.[6]

  • The final disposal must be handled by a licensed hazardous waste disposal company.[6][9]

  • The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6][9]

Workflow Visualization

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_storage 4. Waste Management prep1 Review SDS of Analogous Compound prep2 Verify Fume Hood, Eyewash & Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer (Avoid Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Segregate Waste (Halogenated) handle2->cleanup1 spill Spill or Exposure Event? handle2->spill cleanup2 Label Waste Container cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 storage1 Store Waste Securely cleanup3->storage1 storage2 Contact EHS for Pickup storage1->storage2 spill->cleanup1 No emergency Execute Emergency & First Aid Procedures spill->emergency Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.